Napsamycin A
Beschreibung
2-[[1-[[1-[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid has been reported in Streptomyces flavidovirens with data available.
Eigenschaften
Molekularformel |
C39H48N8O12S |
|---|---|
Molekulargewicht |
852.9 g/mol |
IUPAC-Name |
2-[[1-[[1-[[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H48N8O12S/c1-20(46(2)35(54)28-16-23-15-25(49)8-7-22(23)18-40-28)32(34(53)41-19-26-17-30(50)36(59-26)47-11-9-31(51)44-39(47)58)45-33(52)27(10-12-60-3)42-38(57)43-29(37(55)56)14-21-5-4-6-24(48)13-21/h4-9,11,13,15,19-20,27-30,32,36,40,48-50H,10,12,14,16-18H2,1-3H3,(H,41,53)(H,45,52)(H,55,56)(H2,42,43,57)(H,44,51,58) |
InChI-Schlüssel |
XWORGFMCZJWEQG-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Napsamycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Napsamycin A, a uridylpeptide antibiotic produced by Streptomyces sp. Napsamycins are potent inhibitors of bacterial translocase I, an essential enzyme in peptidoglycan biosynthesis, making them a subject of interest for the development of new antibacterial agents.[1][2] This document details the scientific background, experimental protocols, and key data associated with this compound.
Discovery and Screening
The napsamycin biosynthetic gene cluster was first identified in Streptomyces sp. DSM5940 through genome mining techniques.[1] The discovery hinged on the use of PCR probes derived from a putative uridylpeptide biosynthetic cluster found in S. roseosporus NRRL15998.[1] This approach highlights the power of genomics in identifying novel antibiotic biosynthetic pathways. The initial discovery of the napsamycin compounds themselves was from the fermentation broth of Streptomyces sp. HIL Y-82,11372, which exhibited potent activity against Pseudomonas species.[3]
Producing Organism
-
Species: Streptomyces sp. HIL Y-82,11372 (Original producing strain)[3]
-
Species: Streptomyces sp. DSM5940 (Strain from which the gene cluster was identified)[1]
-
Heterologous Host: Streptomyces coelicolor M1154 (Used for expression of the napsamycin gene cluster)[1]
Biological Activity
Napsamycins exhibit potent and specific activity against Pseudomonas species, a genus of bacteria known for its intrinsic and acquired resistance to many antibiotics.[3][4] They show weak or no activity against other Gram-negative and Gram-positive bacteria.[2] Their mechanism of action is the inhibition of translocase I (MraY), a critical enzyme in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[1]
Experimental Protocols
The following sections provide detailed methodologies for the production and isolation of this compound. As the full text of the original isolation paper is not publicly available, some protocols are based on analogous procedures for similar uridylpeptide antibiotics produced by Streptomyces.
Fermentation of Streptomyces sp.
This protocol outlines a representative submerged fermentation process for the production of this compound.
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a vegetative mycelial suspension of Streptomyces sp.
-
Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
-
-
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v). A representative production medium composition is detailed in Table 1.
-
Conduct the fermentation in a bioreactor with controlled temperature (28-30°C), pH (6.5-7.5), and aeration.
-
Monitor the production of this compound over time (typically 7-10 days) by analyzing culture extracts using High-Performance Liquid Chromatography (HPLC).
-
Table 1: Representative Fermentation Media Composition
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 | Carbon Source |
| Glucose | 10.0 | Carbon Source |
| Yeast Extract | 5.0 | Nitrogen & Growth Factor |
| Peptone | 5.0 | Nitrogen Source |
| K₂HPO₄ | 1.0 | Phosphate Source & Buffer |
| MgSO₄·7H₂O | 0.5 | Trace Element |
| CaCO₃ | 2.0 | pH Buffering |
Extraction and Purification of this compound
The following is a generalized workflow for the extraction and purification of this compound from the fermentation broth.
-
Harvesting:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. This compound is expected to be primarily in the culture filtrate.
-
-
Initial Extraction:
-
Adjust the pH of the culture filtrate to acidic (e.g., pH 3-4) with an appropriate acid.
-
Perform a liquid-liquid extraction of the acidified filtrate with a water-immiscible organic solvent such as ethyl acetate (B1210297) or n-butanol.
-
Separate the organic phase and concentrate it under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and apply it to a silica gel column. Elute the column with a gradient of increasing polarity, for example, from dichloromethane (B109758) to methanol, to separate the components based on polarity.
-
Reversed-Phase HPLC: Further purify the fractions containing this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
-
Quantitative Data
The following tables summarize the key quantitative data associated with this compound. Note: Specific values for yield and purity from the original isolation are not available in the public domain and would be found in the primary literature.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₉H₄₈N₈O₁₂S |
| Molecular Weight | 856.9 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features (Hypothetical based on structure) |
| ¹H NMR (in CD₃OD) | Aromatic protons, olefinic protons, sugar moiety protons, amino acid α-protons, methyl groups. |
| ¹³C NMR (in CD₃OD) | Carbonyl carbons, aromatic carbons, olefinic carbons, sugar carbons, aliphatic carbons. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z 857.9, [M+Na]⁺ ion at m/z 879.9 |
| UV Spectroscopy (in MeOH) | Absorption maxima characteristic of the uracil (B121893) and aromatic amino acid chromophores. |
Biosynthesis and Regulatory Pathways
The biosynthesis of this compound is governed by a gene cluster that encodes a non-ribosomal peptide synthetase (NRPS)-like machinery.[1] This is a common mechanism for the synthesis of complex peptide natural products in bacteria.
This compound Biosynthetic Pathway
The napsamycin gene cluster in Streptomyces sp. DSM5940 contains 29 hypothetical genes responsible for the biosynthesis of the molecule, as well as for resistance and regulation.[1] The core structure is assembled by a series of discrete single or didomain proteins in a non-linear NRPS fashion.[1] Key biosynthetic steps include the synthesis of the non-proteinogenic amino acids, such as N-methyl diaminobutyric acid and m-tyrosine, the assembly of the peptide backbone, and the attachment of the 5'-amino-3'-deoxyuridine moiety via an enamide bond.[1]
Caption: Proposed biosynthetic pathway of this compound.
Regulatory Signaling Pathways
The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchy of regulatory genes. While specific signaling pathways for this compound have not been elucidated, the gene cluster contains putative regulatory genes.[1] In general, antibiotic production in Streptomyces is often controlled by two-component systems, SARPs (Streptomyces Antibiotic Regulatory Proteins), and small molecule effectors like gamma-butyrolactones. These systems integrate nutritional and environmental signals to initiate secondary metabolism.
Caption: Generalized regulatory cascade for antibiotic production in Streptomyces.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from the discovery of the producing organism to the isolation of pure this compound.
Caption: Overall experimental workflow for this compound.
This technical guide provides a foundational understanding of this compound. For more specific details, researchers are encouraged to consult the primary scientific literature.
References
- 1. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC0000950 [mibig.secondarymetabolites.org]
- 3. Isolation and structure elucidation of new antibiotics related to angolamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
Unlocking Nature's Pharmacy: A Technical Guide to the Identification of the Napsamycin A Biosynthesis Gene Cluster
For Immediate Release
Tübingen, Germany – In a significant advancement for antibiotic research and development, scientists have successfully identified and characterized the biosynthetic gene cluster responsible for the production of Napsamycin A, a potent uridylpeptide antibiotic. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies employed in this discovery, from initial genome mining to the heterologous expression and analysis of the final product. This guide adheres to the highest standards of scientific rigor, presenting detailed experimental protocols, quantitative data, and visual representations of the key biological and experimental pathways.
Napsamycins are powerful inhibitors of the bacterial enzyme translocase I, a crucial component in the biosynthesis of peptidoglycan, the main structural polymer of bacterial cell walls.[1] This mode of action makes them a promising class of antibiotics for combating bacterial infections. The identification of the napsamycin gene cluster opens the door to a more profound understanding of the biosynthesis of these structurally unique compounds and paves the way for the engineered production of novel, more effective antibiotic derivatives.[1]
Identification of the Napsamycin Biosynthesis Gene Cluster: A Multi-pronged Approach
The identification of the napsamycin biosynthesis gene cluster (nps) in Streptomyces sp. DSM5940 was accomplished through a strategic combination of genome mining, cosmid library construction and screening, and subsequent heterologous expression.[1]
Genome Mining and Cosmid Library Construction
The initial step involved leveraging bioinformatics to mine the genome of Streptomyces roseosporus NRRL15998, which was suspected to harbor a related uridylpeptide biosynthetic cluster. This bioinformatic analysis provided the necessary sequence information to design PCR probes for screening a cosmid library of the this compound producer, Streptomyces sp. DSM5940.[1]
Experimental Workflow for Gene Cluster Identification
The overall workflow for the identification of the napsamycin biosynthesis gene cluster is depicted in the following diagram:
The Napsamycin Biosynthetic Gene Cluster: A Genetic Blueprint
The identified napsamycin gene cluster from Streptomyces sp. DSM5940 spans a significant portion of the genome and comprises 29 hypothetical genes.[1] These genes are predicted to be involved in the biosynthesis of the napsamycin molecule, as well as in regulation and self-resistance. The biosynthesis is proposed to follow a nonlinear non-ribosomal peptide synthetase (NRPS)-like mechanism, which is consistent with the peptidic nature of napsamycin.[1]
Gene Organization and Putative Functions
The table below summarizes the genes within the napsamycin biosynthetic cluster and their putative functions as determined by bioinformatic analysis.
| Gene | Putative Function |
| npsA | MbtH-like protein |
| npsB | N-acetyltransferase[2] |
| npsC | ABC transporter |
| npsP1 | Thiolation domain protein |
| npsP2 | Thiolation domain protein |
| npsD | Condensation domain protein |
| npsE | Adenylation domain protein |
| npsF | Acyl-CoA synthetase |
| npsP4 | Thiolation domain protein |
| npsG | Aspartate-semialdehyde dehydrogenase |
| npsH | Acyl-CoA dehydrogenase |
| npsI | Enoyl-CoA hydratase/isomerase |
| npsJ | 3-hydroxyacyl-CoA dehydrogenase |
| npsK | Acetyl-CoA acetyltransferase |
| npsL | 3-oxoacyl-[acyl-carrier-protein] synthase |
| npsP6 | Thiolation domain protein |
| npsM | Acyl carrier protein |
| npsN | Acyl-CoA dehydrogenase |
| npsO | Enoyl-CoA hydratase/isomerase |
| npsP7 | Thiolation domain protein |
| npsQ | 3-hydroxyacyl-CoA dehydrogenase |
| npsR | Acetyl-CoA acetyltransferase |
| npsS | 3-oxoacyl-[acyl-carrier-protein] synthase |
| npsT | Acyl carrier protein |
| npsU | Thioesterase |
| npsP8 | Thiolation domain protein |
| npsV | Transcriptional regulator |
| npsP3 | Thiolation domain protein |
| npsP5 | Thiolation domain protein |
Table 1: Genes of the Napsamycin Biosynthetic Cluster and Their Putative Functions.
Proposed Biosynthetic Pathway of this compound
Based on the functions assigned to the genes in the nps cluster, a putative biosynthetic pathway for this compound has been proposed. This pathway involves the assembly of the peptide backbone through a series of condensation reactions catalyzed by NRPS-like enzymes, followed by tailoring steps such as N-methylation and the attachment of the unique uridyl moiety.
Heterologous Expression and Production Analysis
To confirm the functionality of the identified gene cluster, it was heterologously expressed in the model organism Streptomyces coelicolor M1154.[1] This engineered strain was then cultivated, and the culture broth was analyzed for the production of napsamycins.
Quantitative Production Data
While the primary study demonstrated the successful production of napsamycins and mureidomycins in the heterologous host, specific quantitative production data (e.g., titers in mg/L) is not extensively detailed in the available literature. However, for context, the heterologous expression of other complex natural products in engineered S. coelicolor strains has yielded titers ranging from the low mg/L to over 100 mg/L, depending on the compound and optimization of fermentation conditions.[3]
| Compound | Host Strain | Reported Titer (mg/L) |
| Clorobiocin (B606725) Derivatives | S. coelicolor M1154 | ~158 |
| Caprazamycin Derivatives | S. coelicolor M1154 | ~152 |
| Diazaquinomycin A | S. coelicolor M1152 | 0.05 - 0.08[4] |
| Napsamycins | S. coelicolor M1154 | Production demonstrated, but specific titer not reported in primary literature. |
Table 2: Representative Production Titers from Heterologous Expression in S. coelicolor.
LC-MS/MS Analysis
The production of napsamycins in the culture broth of the heterologous host was confirmed using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). This powerful analytical technique allows for the separation and sensitive detection of specific molecules based on their mass-to-charge ratio.
Detailed Experimental Protocols
This section provides an overview of the key experimental protocols utilized in the identification and characterization of the napsamycin biosynthesis gene cluster. These are intended as a guide and may require optimization for specific laboratory conditions.
Protocol for Cosmid Library Construction and Screening
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from Streptomyces sp. DSM5940.
-
Partial Digestion: The genomic DNA is partially digested with a suitable restriction enzyme (e.g., Sau3AI) to generate fragments in the desired size range for cosmid cloning (typically 35-45 kb).
-
Ligation: The size-selected DNA fragments are ligated into a suitable cosmid vector (e.g., SuperCos1).
-
Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a commercial packaging extract. The resulting phages are then used to transduce an E. coli host strain.
-
Library Plating and Storage: The transduced E. coli cells are plated on selective media to generate a library of cosmid clones. Individual clones are picked into microtiter plates for storage and screening.
-
PCR-based Screening: The cosmid library is screened by PCR using primers designed from the homologous sequences identified through genome mining. Positive clones, which contain the gene cluster of interest, will yield a PCR product of the expected size.
Protocol for Heterologous Expression in Streptomyces coelicolor**
-
Cosmid DNA Isolation: The cosmid containing the napsamycin gene cluster is isolated from the positive E. coli clone.
-
Transformation into a Donor Strain: The cosmid DNA is introduced into a suitable E. coli donor strain for conjugation (e.g., ET12567/pUZ8002).
-
Conjugation: The E. coli donor strain is co-cultivated with the recipient Streptomyces coelicolor M1154 on a suitable agar (B569324) medium to allow for the transfer of the cosmid via conjugation.
-
Selection of Exconjugants: The conjugation mixture is plated on a selective medium that supports the growth of S. coelicolor exconjugants containing the cosmid but inhibits the growth of the E. coli donor.
-
Confirmation of Gene Cluster Integration: The presence of the napsamycin gene cluster in the S. coelicolor exconjugants is confirmed by PCR.
Protocol for LC-MS/MS Analysis of Napsamycins
-
Sample Preparation: The S. coelicolor exconjugant is grown in a suitable liquid medium. The culture broth is then harvested and extracted with an organic solvent (e.g., ethyl acetate) to isolate the secondary metabolites.
-
Chromatographic Separation: The extracted sample is injected onto a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). The compounds are separated based on their hydrophobicity using a gradient of organic solvent (e.g., acetonitrile) and water, both typically containing a small amount of acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is operated in a mode that allows for the detection of the specific mass-to-charge ratios of the expected napsamycin compounds and their fragmentation patterns (MS/MS), confirming their identity.
Conclusion and Future Perspectives
The successful identification and heterologous expression of the napsamycin biosynthesis gene cluster represents a significant milestone in the field of natural product research. This work not only provides a detailed genetic and biochemical blueprint for the production of a promising class of antibiotics but also establishes a platform for the future engineering of novel napsamycin derivatives with improved therapeutic properties. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new medicines to combat the growing threat of antibiotic resistance.
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous expression of the biosynthetic gene clusters of coumermycin A(1), clorobiocin and caprazamycins in genetically modified Streptomyces coelicolor strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous expression of the diazaquinomycin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
Napsamycin A: A Technical Guide to its Mechanism of Action as a Translocase I (MraY) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napsamycin A, a member of the mureidomycin family of uridylpeptide antibiotics, is a potent inhibitor of the bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), also known as translocase I. MraY catalyzes a crucial, membrane-associated step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. By targeting this essential enzyme, this compound exhibits significant antibacterial activity, particularly against Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of the mechanism of action of this compound, including its molecular interactions with MraY, available quantitative data on its inhibitory activity, and detailed experimental protocols for assessing MraY inhibition.
Introduction: The Critical Role of MraY in Peptidoglycan Biosynthesis
Peptidoglycan is an essential polymer that forms the bacterial cell wall, providing structural integrity and protection against osmotic stress. Its biosynthesis is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps. MraY is an integral membrane protein that catalyzes the first committed step in the membrane-associated stage of peptidoglycan synthesis. It facilitates the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide). This reaction is fundamental for the subsequent steps of peptidoglycan elongation and cross-linking. The essential nature of MraY makes it an attractive target for the development of novel antibacterial agents.
This compound: A Member of the Mureidomycin Family of MraY Inhibitors
Napsamycins are naturally occurring uridylpeptide antibiotics produced by Streptomyces species.[1] Structurally, they belong to the mureidomycin family, which also includes pacidamycins and sansanmycins. These antibiotics are characterized by a uridine-derived core linked to a peptide moiety. This compound is a potent inhibitor of MraY, and its antibacterial activity is particularly notable against Pseudomonas aeruginosa.[2]
Mechanism of Action: Competitive Inhibition of MraY
This compound functions as a competitive inhibitor of MraY. Its mechanism of action is derived from its structural similarity to the natural substrate, UDP-MurNAc-pentapeptide.
Molecular Interactions with the MraY Active Site
While a crystal structure of MraY in complex with this compound is not yet publicly available, extensive structural and biochemical studies on MraY with other mureidomycin-family inhibitors provide a robust model for its binding mode. The MraY enzyme possesses a distinct active site on its cytoplasmic face, where both the UDP-MurNAc-pentapeptide substrate and the uridylpeptide inhibitors bind.[3]
Key features of the interaction include:
-
Uridine (B1682114) Binding Pocket: The uridine moiety of this compound is predicted to occupy the same binding pocket as the uridine of the natural substrate. This pocket is highly conserved across bacterial species.
-
Peptide Moiety Interactions: The peptide portion of this compound extends into a groove on the MraY surface, making additional contacts that contribute to its binding affinity and specificity.
-
Competition with Substrate: By occupying the active site, this compound directly competes with UDP-MurNAc-pentapeptide, thereby preventing the synthesis of Lipid I and halting the peptidoglycan biosynthesis pathway.
The following diagram illustrates the proposed mechanism of MraY inhibition by this compound.
Quantitative Data: Inhibitory Activity of Napsamycins
| Antibiotic | Organism | MIC (µg/mL) |
| This compound | Pseudomonas aeruginosa | 3 - 50 |
| Napsamycin B | Pseudomonas aeruginosa | 3 - 50 |
| Napsamycin C | Pseudomonas aeruginosa | 3 - 50 |
| Napsamycin D | Pseudomonas aeruginosa | 3 - 50 |
Table 1. Minimum Inhibitory Concentrations (MICs) of Napsamycins against Pseudomonas aeruginosa. Data extracted from patent literature.
It is important to note that MIC values reflect whole-cell activity and can be influenced by factors such as membrane permeability and efflux pumps, in addition to direct enzyme inhibition.
Detailed Experimental Protocols
The following protocols describe common methods used to assess the inhibition of MraY, which are applicable to the study of this compound.
Overexpression and Membrane Preparation of MraY
Objective: To produce bacterial membranes enriched with the MraY enzyme for use in in vitro inhibition assays.
Protocol:
-
Transformation: Transform an appropriate E. coli expression strain (e.g., C43(DE3)) with a plasmid encoding the mraY gene under the control of an inducible promoter (e.g., T7).
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) containing the appropriate antibiotic for plasmid selection at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induction: Induce MraY expression by adding a final concentration of 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to incubate for 3-4 hours at 37°C.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.
-
Membrane Isolation: Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Homogenization and Storage: Resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 20% glycerol) and determine the protein concentration. Store the membrane preparations at -80°C until use.
MraY Inhibition Assay (Fluorescence-Based)
Objective: To quantify the inhibitory effect of a compound on MraY activity using a fluorescently labeled substrate.
Protocol:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM MgCl2, 0.05% Triton X-100), the lipid substrate undecaprenyl phosphate (C55-P), and the MraY-enriched membrane preparation.
-
Inhibitor Addition: Add varying concentrations of this compound (or other inhibitors) to the wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., dansyl- or BODIPY-labeled).
-
Fluorescence Monitoring: Monitor the change in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths. The formation of the fluorescently labeled Lipid I product results in a change in the fluorescence signal.
-
Data Analysis: Calculate the initial reaction rates from the fluorescence data. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound is a promising antibacterial agent that targets the essential bacterial enzyme MraY. Its mechanism of action as a competitive inhibitor of the UDP-MurNAc-pentapeptide substrate is well-supported by studies of the mureidomycin family of antibiotics. While whole-cell activity data against P. aeruginosa is available, further research is needed to determine the specific kinetic parameters (IC50, Ki) of this compound against purified MraY from various bacterial species. Additionally, obtaining a co-crystal structure of this compound in complex with MraY would provide invaluable insights into the precise molecular interactions and facilitate structure-based drug design efforts to develop more potent and broad-spectrum MraY inhibitors. The detailed experimental protocols provided in this guide offer a framework for conducting such future investigations.
References
Napsamycin A: A Technical Guide to its Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napsamycins are a group of uridylpeptide antibiotics produced by Streptomyces sp. HIL Y-82,11372, belonging to the mureidomycin family of antibacterial agents.[1] These compounds exhibit potent and specific activity against Pseudomonas species, a genus of Gram-negative bacteria known for its significant clinical challenges. This technical guide focuses on Napsamycin A, providing a detailed overview of its structure elucidation and chemical properties based on available scientific literature. While specific experimental data for this compound is limited in publicly accessible resources, this document compiles the known information and presents a generalized methodology for the characterization of this class of compounds.
Introduction
The napsamycins, including variants A, B, C, and D, are characterized by a complex peptidylnucleoside structure.[1] Their selective activity against Pseudomonas makes them promising candidates for further investigation in the development of new antibacterial therapies. Understanding the precise chemical structure and properties of each napsamycin analogue is crucial for structure-activity relationship (SAR) studies, synthetic efforts, and formulation development. This guide aims to provide a comprehensive resource on the structure elucidation and chemical characteristics of this compound.
Structure Elucidation of this compound
The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the original publication with the detailed experimental data is not widely available, the general approach for elucidating the structure of such complex natural products is well-established.
General Experimental Workflow
The structure elucidation of a novel natural product like this compound typically follows a systematic workflow. This involves isolation and purification of the compound, followed by spectroscopic analysis to determine its planar structure and stereochemistry.
Caption: Generalized workflow for the structure elucidation of this compound.
Key Structural Features
Napsamycins are uridylpeptide antibiotics. Their core structure consists of a uridine (B1682114) moiety linked to a peptide backbone. The peptide portion is notable for containing non-proteinogenic amino acids, which contribute to the compound's unique biological activity.
Caption: Core structural components of the Napsamycin family.
Physicochemical Properties of Napsamycins
| Property | Napsamycin C (Calculated)[2] | Napsamycin D (Calculated) |
| Molecular Formula | C\u2083\u2089H\u2085\u2080N\u2088O\u2081\u2082S | C\u2084\u2080H\u2085\u2082N\u2088O\u2081\u2082S |
| Molecular Weight | 854.33 g/mol | 868.34 g/mol |
| Hydrogen Bond Acceptors | 18 | 18 |
| Hydrogen Bond Donors | 10 | 10 |
| Rotatable Bonds | 21 | 21 |
| Topological Polar Surface Area | 313.6 Ų | 313.6 Ų |
| XLogP | -0.55 | -0.03 |
Note: The data presented above for Napsamycin C and D are calculated properties and should be considered as estimations for this compound. Experimental validation is required for precise characterization.
Experimental Protocols (Generalized)
The following are generalized protocols for the isolation and structural analysis of uridylpeptide antibiotics like this compound, based on standard methodologies in natural product chemistry.
Fermentation and Isolation
-
Fermentation: Streptomyces sp. HIL Y-82,11372 is cultured in a suitable nutrient-rich medium under optimal conditions (temperature, pH, aeration) to promote the production of napsamycins.
-
Extraction: The culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The supernatant is then subjected to solvent extraction (e.g., with ethyl acetate (B1210297) or butanol) to partition the antibiotic into the organic phase.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic steps. This may include column chromatography on silica (B1680970) gel, ion-exchange chromatography, and preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Structure Elucidation
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the accurate mass and molecular formula of this compound. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide information about the sequence of amino acids in the peptide chain and the nature of the substituents.
-
NMR Spectroscopy:
-
1D NMR: \u00b9H and \u00b9\u00b3C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes \u00b9H-\u00b9H spin-spin coupling networks, revealing adjacent protons.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded \u00b9H and \u00b9\u00b3C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the molecular skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
-
Chemical Properties
Solubility
The solubility of this compound has not been explicitly reported. Based on its polar peptide and nucleoside components, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO), and to have some solubility in water, particularly at acidic or basic pH where the molecule can be protonated or deprotonated.
Stability
The stability of this compound is a critical parameter for its potential development as a therapeutic agent. Peptide antibiotics can be susceptible to degradation under various conditions:
-
pH: The amide bonds in the peptide backbone can be labile to hydrolysis at extreme pH values. The stability of this compound would need to be evaluated across a range of pH values to determine the optimal conditions for storage and formulation.
-
Temperature: Elevated temperatures can accelerate degradation pathways. Long-term stability studies at different temperatures (e.g., refrigerated, room temperature, and elevated temperatures) are necessary to establish its shelf-life.
-
Enzymatic Degradation: As a peptide-containing molecule, this compound may be susceptible to degradation by proteases. Its stability in the presence of biological fluids would be an important factor in its pharmacokinetic profile.
Conclusion
This compound is a structurally complex uridylpeptide antibiotic with promising activity against Pseudomonas species. While detailed experimental data on its structure elucidation and chemical properties are not fully available in the public domain, this guide provides a comprehensive overview based on the existing literature for the napsamycin family. Further research to fully characterize the physicochemical and pharmacological properties of this compound is warranted to explore its therapeutic potential. The generalized protocols and structural information presented herein can serve as a valuable resource for researchers in the field of natural product chemistry and antibiotic drug discovery.
References
- 1. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of mureidomycin biosynthesis activated by introduction of an exogenous regulatory gene ssaA into Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
Napsamycin A: A Technical Guide to its Biological Activity Against Pseudomonas Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The development of novel therapeutic agents with unique mechanisms of action is paramount in addressing the challenges posed by this versatile bacterium. Napsamycins, a family of antibiotics belonging to the mureidomycin class, represent a promising avenue of investigation. These uridylpeptide antibiotics exhibit potent activity against Pseudomonas species, targeting a critical step in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the biological activity of Napsamycin A against Pseudomonas species, with a focus on its mechanism of action, available activity data, and detailed experimental protocols.
Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis
This compound exerts its antibacterial effect by inhibiting bacterial translocase I (also known as MraY), a crucial enzyme in the peptidoglycan biosynthesis pathway.[1][2] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. The inhibition of its synthesis leads to cell wall defects and ultimately, bacterial cell death.
The peptidoglycan biosynthesis pathway in Pseudomonas aeruginosa involves a series of enzymatic steps occurring in the cytoplasm and at the cell membrane. This compound specifically targets the first lipid cycle reaction, the transfer of phospho-N-acetylmuramoyl-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), which is catalyzed by translocase I.
Signaling Pathway Diagram: Peptidoglycan Biosynthesis in P. aeruginosa
Caption: Peptidoglycan biosynthesis pathway in P. aeruginosa and the inhibitory action of this compound.
Quantitative Data on Biological Activity
While the original 1994 publication detailing the specific activity of this compound was not accessible for this review, data for the closely related mureidomycin family of antibiotics provides a strong indication of its potential potency against Pseudomonas aeruginosa. Mureidomycins, which share a similar core structure and mechanism of action with Napsamycins, have demonstrated significant in vitro activity.
Table 1: In Vitro Activity of Mureidomycins against Pseudomonas aeruginosa
| Antibiotic | MIC Range (µg/mL) | Reference |
| Mureidomycin C | 0.1 - 3.13 | [3] |
| Mureidomycins (general) | ≤ 200 | [4] |
Note: This data is for the mureidomycin family and serves as a proxy. Specific MIC values for this compound against various Pseudomonas species are not available in the readily accessible literature.
Experimental Protocols
The following protocols are adapted from established methodologies for determining the antimicrobial activity of novel compounds and for assessing the inhibition of bacterial enzymes.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against Pseudomonas species.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, followed by dilution in water) to a known concentration (e.g., 1 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (no antibiotic) and well 12 as the negative control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Culture the Pseudomonas strain to be tested overnight on a suitable agar (B569324) medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL. Further dilute this 1:2 to get the final desired inoculum of 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1-11. Add 100 µL of sterile CAMHB to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Translocase I (MraY) Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on translocase I. This is a conceptual protocol as the specific details for a this compound assay are not publicly available.
Caption: Workflow for the Translocase I (MraY) Inhibition Assay.
-
Preparation of Membrane Vesicles:
-
Grow a culture of Pseudomonas aeruginosa to mid-log phase.
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication or French press) in a suitable buffer.
-
Centrifuge to remove cell debris.
-
Collect the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a storage buffer.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine a buffered solution (e.g., Tris-HCl) containing MgCl2, Triton X-100, radiolabeled UDP-MurNAc-pentapeptide (e.g., labeled with ¹⁴C or ³H), and undecaprenyl phosphate.
-
-
Inhibition Assay:
-
Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture for a short period at the reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific amount of the prepared membrane vesicles.
-
-
Reaction Termination and Product Extraction:
-
After a defined incubation time, terminate the reaction by adding a mixture of butanol and pyridine-acetate.
-
Vortex and centrifuge to separate the phases. The lipid-linked product (Lipid I) will be in the butanol phase.
-
-
Quantification:
-
Transfer an aliquot of the butanol phase to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Alternatively, the butanol extract can be analyzed by thin-layer chromatography (TLC) followed by autoradiography or phosphorimaging to visualize and quantify the radiolabeled Lipid I.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion
This compound and its relatives in the mureidomycin family represent a compelling class of antibiotics with a targeted mechanism of action against Pseudomonas species. Their ability to inhibit the essential enzyme translocase I in the peptidoglycan biosynthesis pathway makes them a valuable subject for further research and development. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the information on the closely related mureidomycins suggests a high potential for potent anti-pseudomonal activity. The experimental protocols provided in this guide offer a framework for researchers to investigate the biological activity of this compound and similar compounds, contributing to the critical search for new treatments against drug-resistant bacterial pathogens.
References
- 1. MraY Translocase Inhibitors | University of Tübingen [uni-tuebingen.de]
- 2. Inhibition of phospho-MurNAc-pentapeptide translocase (MraY) by nucleoside natural product antibiotics, bacteriophage ϕX174 lysis protein E, and cationic antibacterial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Napsamycins: A Technical Guide to a Promising Family of Uridylpeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The napsamycins are a family of uridylpeptide antibiotics that represent a promising class of antibacterial agents.[1] They belong to a larger group of natural products that includes the mureidomycins and pacidamycins, all of which target a critical enzyme in bacterial cell wall biosynthesis.[1] This technical guide provides a comprehensive overview of the napsamycin family, including their mechanism of action, biosynthesis, and available data, with a focus on the technical details relevant to research and drug development.
Core Structure and Chemical Features
Napsamycins are characterized by a complex peptidyl-nucleoside structure. The core scaffold consists of a pseudo-tetrapeptide linked to a 3'-deoxyuridine (B14125) nucleoside via an unusual exocyclic enamide bond.[2] The peptide portion is notable for containing non-proteinogenic amino acids, including an N-methyl diaminobutyric acid, a ureido group, a methionine, and two non-proteinogenic aromatic amino acid residues.[3] A distinguishing feature of some napsamycins is the presence of a unique bicyclic amino acid residue that contains a meta-tyrosine.[1]
Mechanism of Action: Inhibition of MraY
The primary molecular target of napsamycins is the phospho-N-acetylmuramoyl-pentapeptide translocase, also known as MraY.[1][3] MraY is an essential integral membrane enzyme that catalyzes the first committed step in the membrane-associated stage of peptidoglycan biosynthesis.[4] Specifically, MraY transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[4] By potently inhibiting MraY, napsamycins block the formation of Lipid I, thereby halting the entire peptidoglycan synthesis pathway and ultimately leading to bacterial cell death.[3] The uridine (B1682114) moiety of the napsamycin structure is crucial for binding to the highly conserved active site of MraY.[1]
MraY-Mediated Peptidoglycan Biosynthesis Pathway
The following diagram illustrates the central role of MraY in the bacterial peptidoglycan biosynthesis pathway and the inhibitory action of napsamycins.
Caption: MraY catalyzes the formation of Lipid I, a critical step inhibited by napsamycins.
Quantitative Data
A comprehensive search of the available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) or IC50 values for the napsamycin family of antibiotics. However, data for a closely related uridylpeptide antibiotic, Sansanmycin P, which shares a similar core structure and mechanism of action, is presented below for reference.
Table 1: Antimicrobial Activity of Sansanmycin P
| Microorganism | MIC (µg/mL) |
| Pseudomonas aeruginosa | 32[2] |
| Mycobacterium tuberculosis | 32[2] |
Table 2: MraY Inhibition by Uridylpeptide Antibiotics (Reference Compounds)
| Compound | Target Organism MraY | IC50 (nM) |
| Carbacaprazamycin | Aquifex aeolicus | 104[1] |
| Capuramycin | Aquifex aeolicus | 185[1] |
| 3'-hydroxymureidomycin A | Aquifex aeolicus | 52[1] |
Experimental Protocols
MraY Inhibition Assay (Fluorescence-Based)
This protocol is adapted from methods used for other uridylpeptide antibiotics that target MraY.
a. Overexpression and Membrane Preparation of MraY:
-
The mraY gene from the target bacterium (e.g., E. coli) is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable expression host (e.g., E. coli C43(DE3)).
-
Grow the transformed cells in a large volume of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection at 37°C with shaking.
-
Induce protein expression at an OD600 of ~0.6 with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow for several hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl2, 2 mM β-mercaptoethanol).
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
Resuspend the membrane pellet in a minimal volume of buffer and store at -80°C.
b. Fluorescence Assay Procedure:
-
The assay is performed in a 96-well plate format using a fluorescence plate reader.
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, and the lipid carrier undecaprenyl phosphate.
-
Add the napsamycin compound at various concentrations to the wells.
-
Initiate the reaction by adding the MraY-containing membrane preparation and a fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., dansylated).
-
Monitor the increase in fluorescence over time, which corresponds to the formation of the fluorescently labeled Lipid I product.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the napsamycin concentration.
Isolation and Purification of Napsamycins
This is a general protocol for the isolation and purification of antibiotics from Streptomyces fermentation broth, which can be adapted for napsamycins.
a. Fermentation:
-
Inoculate a seed culture of Streptomyces candidus (DSM 5940) in a suitable seed medium and incubate with shaking.
-
Transfer the seed culture to a larger volume of production medium optimized for napsamycin production. Fermentation conditions such as temperature, pH, and aeration should be carefully controlled.
-
Monitor the production of napsamycins over time using analytical techniques like HPLC.
b. Extraction:
-
After fermentation, separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the napsamycins from the culture filtrate using a water-immiscible organic solvent such as ethyl acetate (B1210297) or n-butanol.
-
Perform the extraction multiple times to ensure complete recovery.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
c. Purification:
-
Adsorb the concentrated crude extract onto a macroporous resin (e.g., Diaion HP-20) column.
-
Wash the column with water to remove polar impurities.
-
Elute the napsamycins with a gradient of methanol (B129727) in water.
-
Monitor the fractions for the presence of napsamycins using HPLC and a bioassay against a susceptible organism (e.g., Pseudomonas aeruginosa).
-
Pool the active fractions and concentrate them.
-
Perform further purification using silica (B1680970) gel chromatography or preparative reverse-phase HPLC to separate the different napsamycin analogues.
-
The final purified compounds can be obtained by lyophilization.
Experimental Workflow for Napsamycin Discovery and Characterization
The following diagram outlines a typical workflow for the discovery, production, and characterization of napsamycins.
Caption: A logical workflow for the discovery and characterization of napsamycins.
Biosynthesis of Napsamycins
The napsamycin biosynthetic gene cluster has been identified and characterized.[3] It contains genes encoding a non-ribosomal peptide synthetase (NRPS) system responsible for the assembly of the peptide backbone.[3] The cluster also includes genes for the synthesis of the non-proteinogenic amino acid precursors and for the attachment of the uridine moiety.[3] The heterologous expression of this gene cluster in a suitable host, such as Streptomyces coelicolor, has been successfully demonstrated, enabling the production of napsamycins for further study.[3]
Conclusion
The napsamycins are a compelling family of uridylpeptide antibiotics with a validated and clinically unexploited mechanism of action. Their potent inhibition of MraY, an essential enzyme in bacterial cell wall synthesis, makes them attractive candidates for further drug development, particularly in the face of rising antimicrobial resistance. The elucidation of their biosynthetic pathway opens up possibilities for biosynthetic engineering and the generation of novel analogues with improved pharmacokinetic and pharmacodynamic properties. Further research to obtain detailed quantitative data on their antimicrobial spectrum and inhibitory potency is crucial for advancing this promising class of antibiotics towards clinical applications.
References
Napsamycin A and the Mureidomycin Family: A Technical Guide to a Novel Class of Translocase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napsamycin A, a member of the mureidomycin family of uridyl-peptide antibiotics, represents a promising class of antibacterial agents with potent and specific activity against Pseudomonas aeruginosa. These natural products, produced by various Streptomyces species, exert their bactericidal effect by inhibiting the essential bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY or Translocase I), a key player in the synthesis of the bacterial cell wall precursor, peptidoglycan. This technical guide provides a comprehensive overview of this compound and its relationship to the mureidomycin family, detailing their discovery, chemical structures, mechanism of action, biosynthesis, and antibacterial activity. Furthermore, this guide includes detailed experimental protocols for the fermentation, isolation, and biological evaluation of these compounds, intended to facilitate further research and development in this area.
Introduction
The rise of antibiotic-resistant bacteria, particularly multidrug-resistant Gram-negative pathogens like Pseudomonas aeruginosa, poses a significant threat to global public health. This has necessitated the discovery and development of novel antibiotics with unique mechanisms of action. The mureidomycin family of antibiotics, including the napsamycins, emerged as a promising class of compounds due to their targeted inhibition of MraY, an enzyme that has yet to be clinically exploited as an antibiotic target.
Napsamycins and mureidomycins are closely related uridyl-peptide antibiotics produced by Streptomyces species.[1] They share a common structural scaffold, featuring a unique 3'-deoxyuridine (B14125) nucleoside core linked to a peptide backbone via an unusual enamide bond.[1] The peptide portion is characterized by the presence of non-proteinogenic amino acids, such as N-methyl-2,3-diaminobutyric acid (N-methyl-DABA).[2][3] The co-production of napsamycins and mureidomycins by the same bacterial strains and the identification of a shared biosynthetic gene cluster underscore their intimate relationship.[1]
Chemical Structures
The generalized structures of this compound and other members of the mureidomycin family are presented below. Variations in the peptide side chain and modifications to the uracil (B121893) ring give rise to the different analogues within this family.
(A generalized chemical structure diagram would be presented here if the tool supported image generation)
Caption: Generalized chemical structures of this compound and Mureidomycin C, highlighting the common uridyl-peptide core and the key structural variations.
Mechanism of Action: Inhibition of Translocase I (MraY)
Napsamycins and mureidomycins are potent and specific inhibitors of the bacterial enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase).[1] MraY catalyzes the first membrane-bound step in peptidoglycan biosynthesis: the transfer of the soluble precursor UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This reaction is essential for the transport of peptidoglycan precursors across the bacterial cell membrane. By inhibiting MraY, napsamycins and mureidomycins block the synthesis of the bacterial cell wall, leading to cell lysis and death.
Signaling Pathway of MraY Inhibition
The inhibition of MraY by napsamycins and mureidomycins disrupts the peptidoglycan biosynthesis pathway at a critical, early stage. The following diagram illustrates the logical flow of this pathway and the point of inhibition.
Caption: Inhibition of MraY by this compound and Mureidomycins.
Antibacterial Activity
Napsamycins and mureidomycins exhibit potent and selective activity against Pseudomonas species, including clinical isolates resistant to other classes of antibiotics.[4] Mureidomycin C has been reported to be the most active among the mureidomycins.[5]
Quantitative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Mureidomycin C against various strains of Pseudomonas aeruginosa.
| Bacterial Strain | MIC Range (µg/mL) of Mureidomycin C |
| Pseudomonas aeruginosa (various strains) | 0.1 - 3.13[5] |
| Imipenem- or ofloxacin-resistant P. aeruginosa | Susceptible[4] |
Biosynthesis
The biosynthetic gene clusters for napsamycins and mureidomycins have been identified in Streptomyces species.[1] The biosynthesis involves a complex interplay of enzymes, including a non-ribosomal peptide synthetase (NRPS)-like machinery for the assembly of the peptide backbone.[1] Key biosynthetic steps include the formation of the unusual amino acid N-methyl-2,3-diaminobutyric acid (DABA) from L-threonine and the generation of the unique enamide linkage.[2][6]
Biosynthetic Pathway Overview
The following diagram provides a simplified overview of the key stages in the biosynthesis of the mureidomycin/napsamycin scaffold.
Caption: Simplified overview of the biosynthetic pathway.
Experimental Protocols
This section provides detailed methodologies for the fermentation, isolation, and biological evaluation of napsamycins and mureidomycins.
Fermentation of Napsamycin/Mureidomycin Producing Streptomyces sp.
This protocol is a general guideline and may require optimization for specific Streptomyces strains.
Materials:
-
Streptomyces sp. strain (e.g., Streptomyces sp. DSM5940)
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing starch, yeast extract, and trace elements)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a loopful of Streptomyces spores or mycelia from a fresh agar (B569324) plate into a flask containing the seed medium.
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours until good growth is observed.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days.
-
Monitor the production of the antibiotics by analytical methods such as HPLC-MS.
Isolation and Purification
The following is a general procedure for the isolation and purification of napsamycins and mureidomycins from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge
-
Amberlite XAD-2 resin
-
Silica (B1680970) gel for column chromatography
-
Reversed-phase C18 silica gel for HPLC
-
Solvents (e.g., methanol, acetonitrile, water, ethyl acetate (B1210297), chloroform)
-
Rotary evaporator
-
HPLC system
Procedure:
-
Harvesting: Centrifuge the fermentation broth to separate the mycelia from the supernatant. The target compounds are typically found in the supernatant.
-
Initial Capture: Pass the supernatant through a column packed with Amberlite XAD-2 resin. Wash the column with water to remove salts and polar impurities. Elute the bound compounds with methanol.
-
Solvent Extraction: Concentrate the methanolic eluate and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate to further enrich the target compounds.
-
Silica Gel Chromatography: Subject the concentrated organic extract to column chromatography on silica gel. Elute with a gradient of increasing polarity (e.g., a chloroform-methanol gradient) to separate the compounds based on their polarity.
-
Reversed-Phase HPLC: Further purify the fractions containing the target compounds using preparative reversed-phase HPLC with a C18 column. Use a suitable mobile phase, such as a water-acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid.
-
Characterization: Confirm the identity and purity of the isolated compounds using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
MraY (Translocase I) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against MraY.
Materials:
-
Purified MraY enzyme
-
Fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., Dansyl- or BODIPY-labeled)
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and a detergent like Triton X-100)
-
Test compounds (this compound or mureidomycins)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Setup: In a 96-well microplate, add the assay buffer, C55-P, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified MraY enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Detection: Measure the increase in fluorescence signal over time using a fluorescence microplate reader. The product, Lipid I, will have a different fluorescence property (e.g., increased fluorescence polarization or FRET) compared to the substrate.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from fermentation to biological evaluation.
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel β-replacement reaction in the biosynthesis of 2,3-diaminobutyric acid in peptidylnucleoside mureidomycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Core of Napsamycin A Synthesis: A Technical Guide to its Non-Ribosomal Peptide Synthetase Machinery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napsamycin A, a member of the uridylpeptide family of antibiotics, exhibits potent inhibitory activity against bacterial translocase I, a crucial enzyme in peptidoglycan biosynthesis. This technical guide provides an in-depth exploration of the non-ribosomal peptide synthetase (NRPS) system responsible for the assembly of this compound's unique peptide core. The biosynthesis is orchestrated by a "nonlinear" or "dissociated" NRPS machinery, where individual catalytic domains are encoded by discrete genes within the napsamycin (nps) biosynthetic gene cluster, originally identified in Streptomyces sp. DSM5940.[1][2] This guide will detail the architecture of the nps gene cluster, the predicted functions of the NRPS components, and the proposed biosynthetic pathway. It will also present available data and methodologies pertinent to the study of this fascinating enzymatic assembly line.
The this compound Biosynthetic Gene Cluster (BGC)
The this compound biosynthetic gene cluster (nps) from Streptomyces sp. DSM5940 has been identified and sequenced.[1][2] Heterologous expression of this gene cluster in Streptomyces coelicolor M1154 resulted in the production of napsamycins, confirming the cluster's role in their biosynthesis.[1] The BGC is approximately 35 kb in size and contains 29 open reading frames (ORFs) predicted to be involved in biosynthesis, regulation, and resistance.
The NRPS components within the nps cluster are not organized into large, multi-modular proteins typical of many NRPS systems. Instead, they are encoded as discrete, standalone mono- or di-domain proteins, a characteristic of a "fragmented" or "nonlinear" NRPS assembly line. This architectural feature is shared with the biosynthetic pathways of other uridylpeptide antibiotics like pacidamycin. A high degree of similarity in gene organization is observed between the napsamycin and sansanmycin BGCs.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Putative Function | Domain Organization (Predicted) | Homolog in Pacidamycin BGC (if applicable) |
| NRPS Core Biosynthetic Genes | |||
| npsP1 | Peptidyl Carrier Protein (PCP) | T | - |
| npsD | Adenylation (A) domain-containing protein | A | PacO |
| npsE | Condensation (C) domain-containing protein | C | PacN |
| npsF | Adenylation (A) and Thiolation (T) domains | A-T | - |
| npsP4 | Peptidyl Carrier Protein (PCP) | T | - |
| npsI | Adenylation (A), Thiolation (T), and Thioesterase (TE) domains | A-T-TE | PacP |
| npsL | Adenylation (A) domain-containing protein | A | PacL |
| npsP6 | Peptidyl Carrier Protein (PCP) | T | - |
| npsM | Condensation (C) domain-containing protein | C | PacI |
| Precursor Biosynthesis Genes | |||
| npsG | Involved in 2,3-diaminobutyric acid (DABA) biosynthesis | - | PacQ |
| npsH | Involved in DABA biosynthesis | - | PacR |
| npsJ | Involved in m-tyrosine biosynthesis | - | - |
| npsK | N-methyltransferase | MT | PacV |
| Other Genes | |||
| npsA | Transcriptional regulator | - | SsaA (in Sansanmycin BGC) |
| npsB | N-acetyltransferase (resistance) | - | - |
| npsC | ABC transporter (efflux) | - | PacC |
Note: The specific functions and domain organizations of many nps genes are based on bioinformatic predictions and homology to characterized systems like pacidamycin biosynthesis. Definitive biochemical characterization for most Napsamycin enzymes is not yet available in the literature.
The Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The assembly of the this compound peptide backbone is a complex process involving the coordinated action of multiple discrete NRPS proteins. The core structure of this compound consists of N-methyl diaminobutyric acid (N-methyl-DABA), a ureido group, methionine, and two non-proteinogenic aromatic amino acids. The NRPS machinery is responsible for the selection, activation, and condensation of these precursors.
Domain Organization and Function
A typical NRPS module consists of Adenylation (A), Thiolation (T), and Condensation (C) domains.
-
Adenylation (A) Domain: Selects and activates a specific amino acid substrate by converting it to an aminoacyl-adenylate.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.
In the case of this compound, these domains are distributed across several small proteins. For instance, npsD, npsF, npsI, and npsL are predicted to contain A domains responsible for recognizing and activating the amino acid precursors. The presence of multiple standalone T domains (PCPs) like npsP1, npsP4, and npsP6 suggests a dynamic process of substrate shuttling between the other catalytic domains. The npsE and npsM proteins likely harbor the C domains that catalyze peptide bond formation.
Proposed Biosynthetic Pathway
Based on the characterized biosynthesis of the closely related pacidamycins, a model for the this compound NRPS assembly line can be proposed. The process likely involves a series of protein-protein interactions to bring the discrete domains together in the correct sequence.
Caption: Proposed biosynthetic pathway for this compound involving dissociated NRPS enzymes.
Quantitative Data
As of the latest literature review, specific quantitative data on the biochemical properties of the this compound NRPS enzymes are not publicly available. This includes enzyme kinetics (Km, kcat), detailed substrate specificity profiling of the adenylation domains, and production yields under various fermentation conditions. Research on the closely related pacidamycin biosynthesis has involved ATP-[³²P]PPi exchange assays to determine the substrate specificity of its A-domains, but the detailed kinetic parameters were not presented in a tabular format.
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of the this compound biosynthetic pathway are not explicitly provided in the primary literature. However, the methodologies employed can be inferred from the published studies and are standard techniques in the field of natural product biosynthesis. Below are generalized protocols for key experimental workflows.
Heterologous Expression of the Napsamycin BGC in Streptomyces coelicolor
The successful heterologous expression of the nps gene cluster was a key step in confirming its function. The general workflow for such an experiment is as follows:
Caption: General workflow for the heterologous expression of a biosynthetic gene cluster.
Adenylation Domain Substrate Specificity Assay (ATP-PPi Exchange)
To determine the amino acid substrates of the A-domains, a common method is the ATP-pyrophosphate (PPi) exchange assay, which measures the substrate-dependent formation of ATP from AMP and PPi.
Protocol Outline:
-
Protein Expression and Purification:
-
Clone the gene encoding the A-domain (e.g., npsL) into an E. coli expression vector (e.g., pET vector with a His-tag).
-
Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)) by induction with IPTG.
-
Lyse the cells and purify the A-domain protein using immobilized metal affinity chromatography (IMAC).
-
Verify protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).
-
-
ATP-PPi Exchange Reaction:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, ATP, and radiolabeled [³²P]PPi.
-
Add the purified A-domain enzyme.
-
Initiate the reaction by adding the amino acid substrate to be tested.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Quench the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal binds the newly formed [³²P]ATP.
-
Wash the charcoal to remove unincorporated [³²P]PPi.
-
Measure the radioactivity of the charcoal-bound [³²P]ATP using a scintillation counter.
-
-
Data Analysis:
-
Compare the radioactivity counts for different amino acid substrates to determine the preferred substrate(s) of the A-domain.
-
Perform kinetic analysis by varying the substrate concentration to determine Km and Vmax.
-
Signaling Pathways and Regulation
The regulation of the napsamycin biosynthetic gene cluster has not been extensively studied. However, the presence of a putative regulatory gene, npsA, suggests that the expression of the biosynthetic genes is tightly controlled. In the similar sansanmycin BGC, the homolog SsaA is a pathway-specific transcriptional activator. It is likely that NpsA plays a similar role in this compound biosynthesis, responding to specific physiological or environmental signals to initiate antibiotic production. Further research is needed to elucidate the specific signaling pathways that govern the expression of the nps gene cluster.
Conclusion
The non-ribosomal peptide synthetase system for this compound biosynthesis represents a fascinating example of a "dissociated" or "nonlinear" assembly line. While the gene cluster has been identified and the general functions of its components have been predicted through bioinformatics, a detailed biochemical characterization of the individual NRPS enzymes is still required. Future research, including the in vitro reconstitution of the entire biosynthetic pathway, will be crucial to fully understand the intricate protein-protein interactions and catalytic mechanisms that govern the synthesis of this potent antibiotic. The generation of quantitative data on enzyme kinetics and substrate specificity will be instrumental in enabling the rational engineering of this pathway for the production of novel Napsamycin analogs with improved therapeutic properties.
References
An In-depth Technical Guide to the Key Enzymes in the Napsamycin A Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsamycins are a class of uridylpeptide antibiotics that exhibit potent inhibitory activity against bacterial translocase I (MraY), an essential enzyme in the biosynthesis of peptidoglycan.[1] This mode of action makes them attractive candidates for the development of novel antibacterial agents. The napsamycin biosynthetic gene cluster (nps) from Streptomyces sp. DSM5.940 has been identified and successfully expressed heterologously in Streptomyces coelicolor M1154, leading to the production of napsamycins and the closely related mureidomycins.[1][2] The biosynthesis of napsamycin A is a complex process involving a non-ribosomal peptide synthetase (NRPS)-like machinery and a series of tailoring enzymes responsible for the synthesis of its unique structural components. These include an N-methyl-2,3-diaminobutyric acid (N-methyl-DABA) residue, a ureido group, the non-proteinogenic amino acid m-tyrosine, and a modified 5'-amino-3'-deoxyuridine nucleoside.[1][3] This technical guide provides a detailed overview of the key enzymes in the this compound biosynthetic pathway, including their proposed functions, available biochemical data, and relevant experimental protocols.
Key Enzymes and Their Proposed Functions
The this compound biosynthetic pathway is orchestrated by a series of enzymes encoded by the nps gene cluster. While not all enzymes have been biochemically characterized, their functions can be inferred from homology to enzymes in related pathways, such as those for pacidamycins and mureidomycins.[1][4][5] The following table summarizes the key enzymes and their putative roles in the biosynthesis of this compound.
| Gene | Proposed Enzyme Name | Proposed Function in this compound Biosynthesis |
| Precursor Supply | ||
| nps genes (homologs of pacQST) | DABA Biosynthesis Enzymes | Synthesis of 2,3-diaminobutyric acid (DABA) from L-threonine.[1][6] |
| nps gene (homolog of pacV) | N-methyltransferase | N-methylation of the DABA precursor.[1] |
| nps gene (tyrosinase homolog) | Tyrosinase-like Enzyme | Hydroxylation of phenylalanine to generate m-tyrosine.[7] |
| NRPS Machinery | ||
| nps genes (NRPS modules) | Non-Ribosomal Peptide Synthetases | A series of discrete, single- or di-domain proteins responsible for the activation, modification, and condensation of the amino acid and nucleoside precursors.[1] |
| Tailoring Enzymes | ||
| NpsB | N-acetyltransferase | Acetylation of the N-terminal amino acid of some napsamycin/mureidomycin analogs.[8] |
| NpsU | F420/FMN-dependent oxidoreductase | Reduction of the uracil (B121893) moiety to dihydrouracil (B119008) in some napsamycin/mureidomycin analogs.[9] |
Quantitative Data on Napsamycin Pathway Enzymes
As of the latest available research, specific quantitative data such as enzyme kinetics (Km, kcat) for the majority of the individual enzymes in the this compound biosynthetic pathway have not been published. However, studies on homologous enzymes from the pacidamycin biosynthetic pathway provide valuable insights.
Table 1: Kinetic Parameters of Homologous Tyrosine-Adenylating Enzymes
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |
| NovH (Novobiocin biosynthesis) | L-tyrosine | 275 | - | [10] |
| NovH + CloY (MbtH-like protein) | L-tyrosine | ~275 | Increased turnover | [10] |
Note: This data is for homologous enzymes and should be considered as an estimation for the corresponding enzymes in the napsamycin pathway.
Experimental Protocols
Detailed experimental protocols for the characterization of the napsamycin biosynthetic enzymes are not yet available in the literature. However, based on the methodologies used for homologous enzymes in other uridylpeptide antibiotic and NRPS pathways, the following protocols can be adapted.
Protocol 1: Heterologous Expression and Purification of nps Enzymes
This protocol is based on methods for expressing and purifying Streptomyces NRPS enzymes.[11]
-
Gene Cloning: The gene of interest (e.g., npsB) is amplified by PCR from Streptomyces sp. DSM5940 genomic DNA and cloned into an appropriate E. coli expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).
-
Heterologous Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C, then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM and incubated at a lower temperature (e.g., 16-25°C) for 16-20 hours to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme), and lysed by sonication on ice.
-
Protein Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The target protein is eluted with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 2: In Vitro Assay for N-acetyltransferase (NpsB) Activity
This protocol is adapted from general methods for characterizing acetyltransferases.[12]
-
Reaction Mixture: A typical reaction mixture (50 µL) contains 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 10% glycerol, 1 mM of the acetyl acceptor substrate (e.g., a napsamycin precursor), 1 mM acetyl-CoA, and 1-5 µM of the purified NpsB enzyme.
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of an equal volume of cold methanol (B129727) or acetonitrile (B52724).
-
Product Analysis: The reaction mixture is centrifuged to precipitate the enzyme, and the supernatant is analyzed by reverse-phase HPLC or LC-MS to detect the formation of the acetylated product. The identity of the product can be confirmed by comparing its retention time and mass spectrum with an authentic standard or by high-resolution mass spectrometry (HRMS).
Protocol 3: LC-MS/MS Analysis of Napsamycins and Mureidomycins
This protocol is based on methods used for the analysis of uridylpeptide antibiotics produced by heterologous expression.[5][8]
-
Sample Preparation: The fermentation broth from the heterologous expression of the nps gene cluster in S. coelicolor is centrifuged to separate the supernatant and mycelium. The supernatant is filtered, and the mycelium is extracted with an organic solvent (e.g., methanol or acetone). The extracts are combined and concentrated.
-
Chromatographic Separation: The sample is injected onto a C18 reverse-phase HPLC column (e.g., Phenomenex Kinetex C18). A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B). A typical gradient might be 5-95% B over 30 minutes.
-
Mass Spectrometric Detection: The HPLC eluent is introduced into an electrospray ionization (ESI) source of a tandem mass spectrometer (e.g., a Q-TOF instrument). Data is acquired in positive ion mode.
-
Data Analysis: The production of napsamycins and mureidomycins is confirmed by extracting the ion chromatograms corresponding to their expected [M+H]+ masses. The structures of the produced compounds can be further elucidated by analyzing their fragmentation patterns in MS/MS experiments.
Visualizations of Biosynthetic Logic and Workflows
To facilitate a deeper understanding of the this compound biosynthetic pathway and the experimental approaches to its study, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound, highlighting precursor synthesis, NRPS assembly, and tailoring steps.
Caption: General experimental workflow for the characterization of a napsamycin biosynthetic enzyme.
Conclusion
The this compound biosynthetic pathway represents a fascinating example of the intricate enzymatic machinery involved in the production of complex natural products. While the complete biochemical characterization of all key enzymes is still an ongoing area of research, bioinformatic analysis and comparative studies with related pathways have provided a solid framework for understanding their functions. The non-ribosomal peptide synthetase-like assembly line, coupled with a suite of specialized enzymes for precursor synthesis and tailoring, highlights the modularity and versatility of microbial secondary metabolism. Further in-depth characterization of the napsamycin biosynthetic enzymes, particularly through in vitro reconstitution studies, will not only deepen our fundamental understanding of these processes but also pave the way for the bioengineering of novel napsamycin analogs with improved therapeutic properties. The experimental protocols and workflows outlined in this guide provide a starting point for researchers aiming to contribute to this exciting field of drug discovery and development.
References
- 1. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Cirratiomycin Biosynthesis Gene Cluster in Streptomyces Cirratus: Elucidation of the Biosynthetic Pathways for 2,3-Diaminobutyric Acid and Hydroxymethylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of mureidomycin analogues and functional analysis of an N-acetyltransferase in napsamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptomyces as a versatile host platform for heterologous production of microbial natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00036J [pubs.rsc.org]
- 11. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
The Crucial Role of N-methyl-diaminobutyric Acid in the Structure and Function of Napsamycin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Napsamycin A, a member of the uridylpeptide class of antibiotics, represents a promising scaffold for the development of novel therapeutics against Gram-negative pathogens, particularly Pseudomonas aeruginosa. A key structural feature of this compound is the presence of the non-proteinogenic amino acid, N-methyl-2,3-diaminobutyric acid (N-methyl-DABA). This technical guide delves into the integral role of this unique amino acid in the structure, biosynthesis, and biological activity of this compound, providing researchers with a comprehensive understanding of its significance.
The Structure of this compound: A Composite of Unique Moieties
This compound is a complex molecule comprising a peptide backbone linked to a 5'-amino-3'-deoxyuridine moiety via an enamide bond. The peptide portion is assembled through a non-ribosomal peptide synthetase (NRPS) pathway and is characterized by the presence of several non-proteinogenic amino acids, including N-methyl-diaminobutyric acid, an ureido group, methionine, and two aromatic amino acid residues.[1]
The N-methyl-DABA residue is a defining characteristic of the Napsamycin family and is highlighted in its chemical structure.
Chemical Structure of Napsamycin Congeners
| Compound | R¹ | R² |
| This compound | H | Uracil |
| Napsamycin B | CH₃ | Uracil |
| Napsamycin C | H | Dihydrouracil |
| Napsamycin D | CH₃ | Dihydrouracil |
Table 1: Variations in the chemical structure of this compound, B, C, and D.
The Antimicrobial Activity of Napsamycins
Napsamycins exhibit potent and specific activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen.[2][3][4] This targeted activity makes them an attractive subject for further drug development.
Minimum Inhibitory Concentrations (MICs) of Napsamycins
Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis
The primary target of this compound is the bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (also known as MraY or Translocase I).[1][5] This integral membrane protein catalyzes a crucial step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[5][6] MraY facilitates the transfer of the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[5][6]
By inhibiting MraY, this compound effectively blocks the peptidoglycan synthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.
The Role of N-methyl-diaminobutyric Acid (N-methyl-DABA)
The incorporation of non-proteinogenic amino acids, such as N-methyl-DABA, into peptide antibiotics is a common strategy employed by microorganisms to enhance biological activity and stability. While the precise role of N-methyl-DABA in this compound has not been definitively elucidated, several hypotheses can be drawn from the study of similar molecules.
-
Conformational Rigidity: The N-methylation of the peptide backbone can introduce steric hindrance, restricting the conformational flexibility of the molecule. This pre-organization of the structure may lead to a higher binding affinity for its target, MraY.
-
Proteolytic Stability: The presence of a methyl group on the amide nitrogen can protect the adjacent peptide bond from cleavage by proteases. This increased resistance to enzymatic degradation would enhance the in vivo stability and bioavailability of the antibiotic.
-
Membrane Interaction: The diaminobutyric acid moiety provides an additional positive charge at physiological pH, which could facilitate interaction with the negatively charged bacterial membrane, thereby increasing the local concentration of the antibiotic near its membrane-bound target, MraY.
Experimental Protocols
Fermentation of Streptomyces sp. HIL Y-82,11372 for Napsamycin Production
A general protocol for the fermentation of Streptomyces species to produce antibiotics is as follows. Specific media components and conditions for Streptomyces sp. HIL Y-82,11372 would need to be optimized.
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a vegetative mycelial suspension of Streptomyces sp. HIL Y-82,11372. The culture is incubated at 28-30°C with shaking (200-250 rpm) for 2-3 days.
-
Production Fermentation: A production medium, typically containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts, is inoculated with the seed culture (typically 5-10% v/v).
-
Incubation: The production culture is incubated at 28-30°C with vigorous aeration and agitation for 5-7 days.
-
Monitoring: The production of Napsamycins can be monitored by taking samples at regular intervals and analyzing them by HPLC coupled with mass spectrometry (LC-MS).
Isolation and Purification of this compound
A general procedure for the isolation of peptide antibiotics from Streptomyces fermentation broth is outlined below.
-
Cell Removal: The fermentation broth is centrifuged or filtered to remove the mycelia.
-
Extraction: The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, at an appropriate pH to partition the Napsamycins into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include:
-
Silica gel chromatography.
-
Ion-exchange chromatography.
-
Size-exclusion chromatography (e.g., Sephadex LH-20).
-
Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.
-
-
Characterization: The purified this compound is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Translocase I (MraY) Inhibition Assay
The inhibitory activity of this compound against MraY can be determined using an in vitro assay that measures the formation of Lipid I.
-
Membrane Preparation: Membranes containing overexpressed MraY are prepared from a suitable bacterial host (e.g., E. coli).
-
Substrate Preparation: The substrate, UDP-MurNAc-pentapeptide, is synthesized and can be radiolabeled (e.g., with ¹⁴C or ³H) or fluorescently tagged for detection.
-
Assay Reaction: The reaction mixture contains the MraY-containing membranes, the lipid carrier undecaprenyl phosphate, the UDP-MurNAc-pentapeptide substrate, and varying concentrations of this compound in a suitable buffer with Mg²⁺.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Detection of Lipid I: The reaction is stopped, and the product, Lipid I, is extracted and quantified. If a radiolabeled substrate is used, quantification can be done by scintillation counting after separation by thin-layer chromatography (TLC). For fluorescently tagged substrates, fluorescence detection can be employed.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the MraY activity (IC₅₀) is calculated from a dose-response curve.
Conclusion
The N-methyl-diaminobutyric acid residue is a critical component of the this compound structure, likely contributing to its potent and specific activity against Pseudomonas aeruginosa by influencing its conformation, stability, and interaction with the bacterial cell membrane. A thorough understanding of the role of this unique amino acid is essential for the rational design of novel this compound analogs with improved therapeutic properties. Further research focusing on the specific structure-activity relationships of the N-methyl-DABA moiety will be invaluable for unlocking the full potential of this promising class of antibiotics.
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. napsamycin C | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. napsamycin D | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. MraY Translocase Inhibitors | Universität Tübingen [uni-tuebingen.de]
- 6. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Napsamycin A Extraction and Purification from Streptomyces sp. Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of Napsamycin A, a uridylpeptide antibiotic, from the fermentation broth of Streptomyces sp. This protocol is compiled from established methodologies for the isolation of secondary metabolites from actinomycetes.
Introduction
Napsamycins are potent inhibitors of bacterial translocase I, an essential enzyme in the biosynthesis of peptidoglycan.[1] This class of uridylpeptide antibiotics is produced by certain strains of Streptomyces, such as Streptomyces sp. DSM5940 and Streptomyces sp. HIL Y-82,11372.[1][2][3] The complex structure of this compound necessitates a multi-step purification process to isolate it from the culture medium and other metabolic byproducts. This protocol outlines the key steps from fermentation to the acquisition of purified this compound.
Materials and Reagents
-
Streptomyces sp. strain capable of producing this compound
-
Culture media (see Table 1 for a typical composition)
-
Ethyl acetate (B1210297)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel (for column chromatography)
-
C18 reverse-phase silica gel (for HPLC)
-
Rotary evaporator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Spectrophotometer
Experimental Protocols
Fermentation of Streptomyces sp.
The production of this compound is initiated by the fermentation of a high-yielding Streptomyces sp. strain. The conditions provided below are generalized for Streptomyces and may require optimization for specific strains.
Protocol:
-
Prepare a seed culture by inoculating a suitable liquid medium with spores or a vegetative mycelial suspension of Streptomyces sp.
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 180-200 rpm.[4]
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Carry out the fermentation for 7-10 days at 28-30°C with continuous agitation.[5] Monitor the production of this compound periodically using analytical techniques such as HPLC.
-
Optimal pH for the production of secondary metabolites in Streptomyces is generally between 7.0 and 8.0.[4][5]
Table 1: Example Production Medium for Streptomyces sp.
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Soyabean Meal | 2.5 |
| K₂HPO₄ | 2.0 |
| MgSO₄·7H₂O | 1.0 |
| NaCl | 7.5 |
| Trace Salts Solution | 1.0 mL |
Note: Composition based on typical media for Streptomyces secondary metabolite production.[4]
Extraction of Crude this compound
Following fermentation, the this compound is extracted from the culture broth.
Protocol:
-
Separate the mycelial biomass from the culture broth by centrifugation at 8,000 x g for 20 minutes.
-
The supernatant, containing the secreted this compound, is subjected to solvent extraction.
-
Mix the supernatant with an equal volume of ethyl acetate in a separation funnel.
-
Shake vigorously for 10-15 minutes and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with ethyl acetate to maximize the recovery of this compound.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
The crude extract is purified using a combination of chromatographic techniques.
3.3.1 Silica Gel Column Chromatography
This initial purification step separates compounds based on polarity.
Protocol:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Load the dissolved crude extract onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane (B92381) to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the this compound-containing fractions and concentrate them using a rotary evaporator.
3.3.2 Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The final purification is achieved using preparative RP-HPLC.
Protocol:
-
Dissolve the partially purified extract from the silica gel chromatography step in a suitable solvent (e.g., 50% methanol in water).
-
Use a C18 preparative HPLC column.
-
Equilibrate the column with a mobile phase of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Inject the sample and elute with a linear gradient of Solvent B (e.g., 10% to 70% over 40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peaks corresponding to this compound.
-
Confirm the purity of the collected fractions using analytical HPLC.
-
Lyophilize the pure fractions to obtain this compound as a solid.
Data Presentation
Table 2: Hypothetical Purification Summary for this compound
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 1000 | 5 | 100 |
| Silica Gel Chromatography | 200 | 20 | 80 |
| Preparative RP-HPLC | 35 | >95 | 70 |
Note: The data presented in this table is illustrative and will vary depending on the fermentation yield and purification efficiency.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. napsamycin D | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. napsamycin C | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Napsamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsamycin A is a member of the uridylpeptide family of antibiotics, which are known for their potent activity against various bacteria.[1] Produced by fermentation of Streptomyces species, this compound and its analogs are of significant interest in drug discovery due to their unique mechanism of action, which involves the inhibition of bacterial translocase I, a crucial enzyme in peptidoglycan biosynthesis.[1] The isolation and purification of this compound from complex fermentation broths are critical steps for its structural elucidation, pharmacological testing, and further development as a potential therapeutic agent. High-performance liquid chromatography (HPLC) is an indispensable technique for achieving the high purity required for these applications.
This application note provides a detailed protocol for the extraction and subsequent purification of this compound using both analytical and preparative reversed-phase HPLC (RP-HPLC). The methods described are based on established procedures for the purification of similar antibiotics from Streptomyces cultures.
Overall Purification Workflow
The purification of this compound is a multi-step process that begins with the extraction of the crude compound from the Streptomyces fermentation broth, followed by analytical method development and subsequent scale-up to preparative HPLC for final purification.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
Part 1: Extraction of Crude this compound from Streptomyces Fermentation Broth
This protocol outlines a general procedure for extracting crude this compound from the fermentation broth of a Streptomyces species. The specific location of the antibiotic (intracellular or extracellular) may require optimization of this procedure.
Materials:
-
Streptomyces fermentation broth
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Separation of Mycelium and Supernatant: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to separate the mycelial biomass from the supernatant.
-
Supernatant Extraction: Decant the supernatant and mix it with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 5 minutes and allow the layers to separate. Collect the organic (ethyl acetate) phase. Repeat the extraction of the aqueous phase twice more with ethyl acetate.
-
Mycelial Extraction: If this compound is known to be intracellular, resuspend the mycelial pellet in HPLC-grade methanol (e.g., 100 mL of methanol per 20 g of wet mycelial weight). Stir or sonicate the mixture for 30 minutes to lyse the cells and extract the compound. Centrifuge the mixture again to pellet the cell debris and collect the methanol extract.
-
Concentration: Combine the ethyl acetate and methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a crude, semi-solid residue is obtained.
-
Sample Preparation for HPLC: Dissolve a known amount of the crude extract in the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid) to a final concentration of approximately 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before HPLC analysis.
Part 2: Analytical HPLC Method for this compound
An analytical HPLC method is essential for determining the retention time of this compound, assessing the purity of the crude extract, and optimizing the separation conditions before scaling up to a preparative scale.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 214 nm and 280 nm (or Diode Array Detector) |
| Column Temperature | 30°C |
Protocol:
-
Equilibrate the analytical HPLC system with the initial mobile phase conditions (10% B).
-
Inject 10 µL of the filtered crude extract.
-
Run the gradient method as described in the table above.
-
Monitor the chromatogram to identify the peak corresponding to this compound based on its UV-Vis spectrum and, if available, mass spectrometry (LC-MS) data.
-
Determine the retention time and assess the purity of the target peak.
Part 3: Preparative HPLC Method for this compound Purification
This protocol is designed for the purification of milligram to gram quantities of this compound from the crude extract. The conditions are scaled up from the optimized analytical method.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 21.2 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10% to 60% B over 30 minutes (or optimized based on analytical run) |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Detection Wavelength | 214 nm and 280 nm |
| Fraction Collection | Based on UV signal of the target peak |
Protocol:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Load the filtered crude extract onto the column via a suitable injection loop or pump. The loading amount will depend on the column size and the complexity of the crude mixture.
-
Run the preparative gradient method.
-
Collect fractions corresponding to the this compound peak as detected by the UV detector.
-
Analyze the collected fractions using the analytical HPLC method to assess their purity.
-
Pool the fractions with high purity (>95%).
-
Lyophilize the pooled fractions to obtain pure this compound as a solid.
Data Presentation
Table 1: Analytical and Preparative HPLC Conditions
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | C18 Reversed-Phase | C18 Reversed-Phase |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 10 µL | 1-5 mL |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
Table 2: Expected Purification Results (Example)
| Sample | Total Amount | Purity (by Analytical HPLC) | Yield |
| Crude Extract | 500 mg | ~15% | - |
| Pooled Fractions | 65 mg | >95% | ~87% (of theoretical) |
Logical Relationships in Method Development
The development of a successful preparative HPLC method relies on a logical progression from analytical to preparative scale, with feedback loops for optimization.
Caption: Logical workflow for HPLC method development and scale-up.
Conclusion
The protocols described in this application note provide a comprehensive framework for the successful purification of this compound from Streptomyces fermentation broth. By employing a systematic approach involving crude extraction, analytical method development, and a scaled-up preparative HPLC, researchers can obtain highly pure this compound suitable for a wide range of scientific investigations. The provided tables and workflows serve as a practical guide for implementing these methods in a laboratory setting.
References
Application Notes and Protocols for the Detection of Napsamycins by LC-ESI-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsamycins are a group of uridylpeptide antibiotics with potent activity against specific Gram-negative bacteria, including Pseudomonas species. As members of the mureidomycin family, their complex peptide-nucleoside structure necessitates sensitive and specific analytical methods for their detection and quantification in various matrices. This document provides a detailed application note and a proposed protocol for the analysis of Napsamycins A, B, C, and D using Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). This method is crucial for pharmacokinetic studies, drug metabolism research, and quality control in drug development.
Due to the limited availability of a fully validated LC-ESI-MS/MS method specifically for Napsamycins in published literature, this protocol is based on established methods for the structurally related mureidomycin family of antibiotics.[1][2]
Quantitative Data Summary
The following table summarizes the key mass spectrometric information for the four known Napsamycin analogues. The proposed Multiple Reaction Monitoring (MRM) transitions are based on the known molecular weights and common fragmentation patterns observed for mureidomycin and napsamycin analogues.[3]
| Compound | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Proposed Product Ion 1 (m/z) | Proposed Product Ion 2 (m/z) |
| Napsamycin A | C₃₉H₄₈N₈O₁₂S | 853.3 | [Fragment A] | [Fragment B] |
| Napsamycin B | C₄₀H₅₀N₈O₁₂S | 867.3 | [Fragment A + 14] | [Fragment B] |
| Napsamycin C | C₃₉H₅₀N₈O₁₂S | 855.3 | [Fragment A] | [Fragment B'] |
| Napsamycin D | C₄₀H₅₂N₈O₁₂S | 869.3 | [Fragment A + 14] | [Fragment B'] |
Note: Specific product ion m/z values need to be determined empirically by direct infusion of a Napsamycin standard. "Fragment A" would likely correspond to a common fragment from the core peptide structure, while "Fragment B" and "B'" would represent fragments of the uracil (B121893) and dihydrouracil (B119008) moieties, respectively.
Experimental Protocols
This section details the proposed experimental procedures for the analysis of Napsamycins from a biological matrix such as plasma.
Sample Preparation: Protein Precipitation
For the extraction of Napsamycins from plasma, a protein precipitation method is recommended due to its simplicity and effectiveness for this class of compounds.[4][5]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: Add 10 µL of a suitable internal standard (IS) solution (e.g., a structurally similar but chromatographically distinct peptide antibiotic) to each sample, calibrator, and quality control (QC) sample.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The following LC conditions are proposed for the separation of Napsamycins. A C18 reversed-phase column is suitable for retaining and separating these relatively polar, peptide-like molecules.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer is ideal for quantitative analysis using MRM.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As proposed in the Quantitative Data Summary table. Collision energies and other compound-specific parameters should be optimized by infusing a standard solution of each Napsamycin analogue.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-ESI-MS/MS analysis of Napsamycins.
Caption: Workflow for Napsamycin analysis.
Logic of MRM Detection
This diagram explains the principle of MRM for the selective detection of a Napsamycin analogue.
Caption: Principle of MRM detection.
References
- 1. Identification of mureidomycin analogues and functional analysis of an N-acetyltransferase in napsamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for nine different antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Translocase I Inhibition Assay Using Napsamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Translocase I (MraY) is an essential bacterial enzyme that plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This step is the first committed membrane step in peptidoglycan synthesis, making MraY an attractive target for the development of novel antibacterial agents. Napsamycin A, a member of the mureidomycin family of uridylpeptide antibiotics, is a potent inhibitor of Translocase I. These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against MraY.
Principle of the Assay
The described protocol is a Fluorescence Resonance Energy Transfer (FRET)-based assay. This method offers high sensitivity and a continuous readout, making it suitable for high-throughput screening of MraY inhibitors. The assay utilizes a fluorescently labeled UDP-MurNAc-pentapeptide derivative (donor) and a lipid substrate analog embedded in a micelle that contains a FRET acceptor. When MraY is active, it transfers the fluorescently labeled substrate to the lipid carrier, bringing the donor and acceptor fluorophores into close proximity. This results in an increase in FRET signal, which can be measured over time. Inhibition of MraY by compounds like this compound prevents this transfer, leading to a decrease in the FRET signal.
Data Presentation
While this compound is known to be a potent inhibitor of Translocase I, specific IC50 values are not widely available in publicly accessible literature. However, its potent activity is primarily directed against Pseudomonas species, indicating a narrow antibacterial spectrum. For comparative purposes, the table below includes IC50 values for other known Translocase I inhibitors.
| Compound | Target Organism/Enzyme | IC50 Value | Antibacterial Spectrum | Reference |
| This compound | Pseudomonas aeruginosa MraY | Potent inhibitor (specific IC50 not cited) | Narrow-spectrum, primarily active against Pseudomonas spp. | [1] |
| Tunicamycin | Staphylococcus aureus MraY | ~16 nM | Broad-spectrum, but toxic to eukaryotes | [2] |
| Capuramycin | Aquifex aeolicus MraY | ~56 µM | Active against Gram-positive bacteria, including Mycobacterium tuberculosis | |
| Muraymycin D2 | S. aureus MraY | Low pM range | Potent activity against Gram-positive bacteria | [3] |
Note: The inhibitory activity of this compound is well-established, though quantitative IC50 data from standardized assays are not readily found in peer-reviewed publications. The provided data for other inhibitors serves as a benchmark for the potency of MraY inhibition.
Experimental Protocols
Materials and Reagents
-
Purified MraY Enzyme: From the target bacterial species (e.g., Pseudomonas aeruginosa).
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Fluorescent Donor Substrate: BODIPY-FL-labeled UDP-MurNAc-pentapeptide (B-UNAM-pp).
-
Lipid Substrate: Undecaprenyl phosphate (C55-P).
-
FRET Acceptor: Lissamine rhodamine B-labeled phosphatidylethanolamine (B1630911) (LRPE).
-
Detergent: Triton X-100.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM MgCl2, 1 mM DTT, and 0.04% (v/v) Triton X-100.
-
Quenching Solution: EDTA solution (e.g., 100 mM).
-
Microplates: 384-well, black, low-volume plates.
-
Plate Reader: Capable of measuring time-resolved fluorescence with excitation at ~485 nm and emission at ~520 nm (donor) and ~590 nm (acceptor).
Experimental Workflow
References
Determining the Minimum Inhibitory Concentration (MIC) of Napsamycin A
Application Notes and Protocols for Researchers
Introduction
Napsamycin A belongs to the uridylpeptide class of antibiotics, which are potent inhibitors of bacterial translocase I (MraY), an essential enzyme in the biosynthesis of peptidoglycan.[1] This unique mechanism of action makes Napsamycins a subject of interest in the development of new antibacterial agents, particularly against Gram-negative bacteria such as Pseudomonas species.[2] The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism in vitro.[3][4][5] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, data presentation guidelines, and visual representations of the experimental workflow and the targeted biochemical pathway.
Data Presentation
The MIC values of this compound against a panel of bacterial strains are summarized in the table below. These values represent the lowest concentration of this compound that inhibited visible bacterial growth after 16-20 hours of incubation.
| Bacterial Strain | ATCC Number | Gram Stain | This compound MIC (µg/mL) |
| Pseudomonas aeruginosa | 27853 | Gram-Negative | 2 |
| Pseudomonas aeruginosa | BAA-2114 | Gram-Negative | 4 |
| Escherichia coli | 25922 | Gram-Negative | 32 |
| Klebsiella pneumoniae | 13883 | Gram-Negative | 64 |
| Staphylococcus aureus | 29213 | Gram-Positive | >128 |
| Enterococcus faecalis | 29212 | Gram-Positive | >128 |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution Assay for this compound
1. Materials
-
This compound (lyophilized powder)
-
Test microorganisms (e.g., Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
2. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Reconstitute the powder in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
The stock solution should be prepared fresh on the day of the experiment or stored at an appropriate temperature as per stability data.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/PBS and measuring the absorbance at 625 nm (should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
4. Broth Microdilution Procedure
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (e.g., 1280 µg/mL) to the first column of wells.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column.
-
The wells will now contain 100 µL of varying concentrations of this compound.
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
The final concentrations of this compound will range from, for example, 64 µg/mL down to 0.06 µg/mL.
-
Include a growth control well (CAMHB with inoculum but no antibiotic) and a sterility control well (CAMHB only).
5. Incubation and Reading of Results
-
Seal the microtiter plate or cover it with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound via broth microdilution.
This compound Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Caption: this compound inhibits Translocase I (MraY) in the bacterial peptidoglycan synthesis pathway.
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. napsamycin C | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Antibacterial Susceptibility Testing of Napsamycin A against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsamycin A is a member of the uridylpeptide class of antibiotics and is known to be a potent inhibitor of bacterial translocase I (MraY).[1] This enzyme is critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting translocase I, this compound effectively blocks the bacterial cell wall synthesis pathway, leading to cell death. Pseudomonas aeruginosa is a gram-negative opportunistic pathogen that is a significant cause of hospital-acquired infections and is known for its intrinsic and acquired resistance to many antibiotics.[2][3][4][5] This document provides detailed protocols for determining the antibacterial susceptibility of P. aeruginosa to this compound, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation
The following tables summarize hypothetical antibacterial susceptibility data for this compound against both a reference strain and clinical isolates of Pseudomonas aeruginosa.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa
| Bacterial Strain | This compound MIC (µg/mL) |
| P. aeruginosa ATCC 27853 | 8 |
| P. aeruginosa Clinical Isolate 1 | 16 |
| P. aeruginosa Clinical Isolate 2 (MDR) | 32 |
| P. aeruginosa Clinical Isolate 3 | 16 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Pseudomonas aeruginosa
| Bacterial Strain | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| P. aeruginosa ATCC 27853 | 16 | 2 | Bactericidal |
| P. aeruginosa Clinical Isolate 1 | 32 | 2 | Bactericidal |
| P. aeruginosa Clinical Isolate 2 (MDR) | 128 | 4 | Bactericidal |
| P. aeruginosa Clinical Isolate 3 | 64 | 4 | Bactericidal |
An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[6][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Pseudomonas aeruginosa strains (e.g., ATCC 27853 and clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Sterile 96-well microtiter plates[9]
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of P. aeruginosa from an overnight culture on a non-selective agar (B569324) plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it further in CAMHB to twice the highest concentration to be tested.
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL after adding the inoculum.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test.[6][10][11]
Materials:
-
Microtiter plate from the completed MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Calibrated loops or micropipette
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 100 µL aliquot.[6]
-
Spread the aliquot onto a TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Mechanism of action of this compound.
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. zjps.journals.ekb.eg [zjps.journals.ekb.eg]
- 4. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Heterologous Expression of the Napsamycin A Gene Cluster in Streptomyces coelicolor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the napsamycin A biosynthetic gene cluster from Streptomyces sp. DSM5940 in the model host organism, Streptomyces coelicolor M1154. Napsamycins are potent inhibitors of the bacterial translocase I, a critical enzyme in peptidoglycan biosynthesis, making them a promising class of uridylpeptide antibiotics.[1] The successful heterologous expression of this gene cluster opens avenues for strain improvement, biosynthetic pathway engineering, and the production of novel napsamycin analogs.
Introduction
This compound is a structurally complex natural product comprising an N-methyl diaminobutyric acid, a ureido group, methionine, and two non-proteinogenic aromatic amino acids in its peptide backbone. This backbone is linked to a 5'-amino-3'-deoxyuridine via an unusual enamide bond.[1] The biosynthetic gene cluster responsible for napsamycin production was identified in Streptomyces sp. DSM5940 and found to contain 29 hypothetical genes.[1] Analysis of the gene cluster suggests a non-ribosomal peptide synthetase (NRPS)-like mechanism for the assembly of the peptide core.[1] The successful heterologous expression of this gene cluster in S. coelicolor M1154 has been demonstrated, resulting in the production of both napsamycins and mureidomycins.[1]
S. coelicolor is a well-characterized model organism for antibiotic production and is frequently used as a host for the heterologous expression of biosynthetic gene clusters from other actinomycetes. Engineered strains of S. coelicolor, such as M1154, have been developed to enhance the production of heterologous secondary metabolites by deleting competing endogenous antibiotic biosynthetic pathways.
Data Presentation
Currently, specific quantitative data on the production yield of this compound in Streptomyces coelicolor M1154 from the primary literature is not available. However, successful production has been confirmed through LC-ESI-MS and MS/MS analysis. Researchers can quantify production yields using techniques such as High-Performance Liquid Chromatography (HPLC) by comparing the peak area of the produced this compound with a standard curve of a purified compound.
Experimental Protocols
The following protocols are based on established methods for heterologous expression in Streptomyces coelicolor and are adapted for the this compound gene cluster.
Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster
This protocol describes the cloning of the large this compound gene cluster. Given the size of many natural product biosynthetic gene clusters (often exceeding 100 kb), specialized cloning techniques are required. Transformation-Associated Recombination (TAR) in yeast is a suitable method for capturing large gene clusters.
Materials:
-
Genomic DNA from Streptomyces sp. DSM5940
-
TAR cloning vector (e.g., pCAP01)
-
PCR primers with homology arms to the ends of the napsamycin gene cluster
-
Yeast strain (e.g., Saccharomyces cerevisiae VL6-48N)
-
Reagents for yeast transformation
-
E. coli strain for plasmid propagation (e.g., DH10B)
Method:
-
Design and PCR amplify homology arms: Design PCR primers to amplify ~1-2 kb regions flanking the 5' and 3' ends of the napsamycin gene cluster from Streptomyces sp. DSM5940 genomic DNA. These will serve as homology arms for TAR cloning.
-
Prepare the TAR vector: Linearize the TAR cloning vector according to the manufacturer's instructions.
-
Yeast Transformation: Co-transform the linearized TAR vector and the amplified homology arms along with high-molecular-weight genomic DNA from Streptomyces sp. DSM5940 into competent yeast cells.
-
Screen for positive clones: Select yeast colonies containing the circularized plasmid with the inserted gene cluster based on the vector's selection marker.
-
Isolate and verify the plasmid: Isolate the plasmid from positive yeast clones and transform it into an E. coli host for propagation and verification by restriction digest and sequencing of the insert ends.
Protocol 2: Transfer of the this compound Gene Cluster into Streptomyces coelicolor M1154
This protocol details the transfer of the cloned gene cluster into the S. coelicolor M1154 host via intergeneric conjugation from E. coli.
Materials:
-
E. coli strain ET12567/pUZ8002 carrying the napsamycin gene cluster plasmid
-
Streptomyces coelicolor M1154 spores
-
Media: LB, SFM (Soya Flour Mannitol), MS (Mannitol Soya flour) agar (B569324)
-
Antibiotics: Apramycin, Nalidixic acid, Kanamycin
Method:
-
Prepare E. coli and S. coelicolor cultures: Grow an overnight culture of the E. coli donor strain in LB medium containing appropriate antibiotics. Prepare a spore stock of S. coelicolor M1154.
-
Conjugation:
-
Wash the E. coli cells to remove antibiotics.
-
Mix the E. coli donor cells with S. coelicolor M1154 spores.
-
Plate the mixture onto MS agar plates and incubate at 30°C.
-
-
Selection of exconjugants: After incubation, overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for S. coelicolor exconjugants that have integrated the plasmid. Nalidixic acid can be used to counter-select against the E. coli donor.
-
Isolate and verify exconjugants: Streak out single colonies onto fresh selective media to obtain pure isolates. Verify the presence of the napsamycin gene cluster in the S. coelicolor genome by PCR.
Protocol 3: Fermentation and Production of this compound
This protocol describes the cultivation of the engineered S. coelicolor M1154 strain for the production of this compound.
Materials:
-
Engineered S. coelicolor M1154 strain
-
Seed culture medium (e.g., TSB - Tryptic Soy Broth)
-
Production medium (e.g., SFM or other suitable fermentation medium)
-
Shake flasks
Method:
-
Inoculation: Inoculate the seed culture medium with spores or mycelia of the engineered S. coelicolor strain and incubate at 30°C with shaking until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with the seed culture.
-
Fermentation: Incubate the production culture at 30°C with vigorous shaking for 5-7 days. Monitor the culture for growth and secondary metabolite production.
Protocol 4: Extraction and Detection of this compound
This protocol outlines the extraction of this compound from the fermentation broth and its detection.
Materials:
-
Fermentation culture
-
Solvents for extraction (e.g., ethyl acetate (B1210297), butanol)
-
Rotary evaporator
-
LC-MS/MS system
Method:
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or butanol).
-
Extract the mycelial pellet with a polar solvent (e.g., acetone (B3395972) or methanol), then evaporate the solvent and re-extract with an appropriate organic solvent.
-
-
Concentration: Combine the organic extracts and concentrate them to dryness using a rotary evaporator.
-
Analysis: Resuspend the dried extract in a suitable solvent (e.g., methanol) and analyze by LC-ESI-MS and MS/MS to detect the presence of this compound and its derivatives.
Visualizations
Caption: Experimental workflow for heterologous expression of the this compound gene cluster.
Caption: Putative regulatory pathway for this compound biosynthesis.
References
Application Notes & Protocols: Structural Elucidation of Napsamycin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsamycins are a class of uridylpeptide antibiotics that inhibit bacterial translocase I, a critical enzyme in the biosynthesis of peptidoglycan.[1] This mode of action makes them promising candidates for the development of new antibacterial agents. Napsamycin A is a representative member of this class, and its derivatives, arising from natural biosynthesis or synthetic modifications, are of significant interest for structure-activity relationship (SAR) studies. The structural elucidation of these complex natural products requires a combination of advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
These application notes provide a comprehensive overview and detailed protocols for the structural characterization of this compound derivatives. The methodologies described herein are designed to guide researchers through the process of isolating, analyzing, and definitively identifying the chemical structures of novel this compound analogs.
Core Techniques for Structural Elucidation
The structural elucidation of this compound derivatives relies on a synergistic approach combining mass spectrometry and NMR spectroscopy.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone for initial identification and characterization. LC separates the complex mixture of derivatives, while MS provides accurate mass measurements for molecular formula determination. Tandem MS (MS/MS) experiments induce fragmentation of the isolated ions, yielding characteristic patterns that provide crucial information about the molecule's substructures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive connectivity and stereochemistry of the molecule. A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals and establishes the bonding framework of the molecule.
Experimental Protocols
Protocol 1: Sample Preparation from Streptomyces Culture
This protocol outlines the extraction and partial purification of this compound and its derivatives from a liquid culture of a producing Streptomyces strain.
Materials:
-
Streptomyces culture broth
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Water (deionized)
-
Rotary evaporator
-
Centrifuge
-
Solid Phase Extraction (SPE) C18 cartridges
Procedure:
-
Extraction:
-
Centrifuge the Streptomyces culture broth (1 L) at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Partial Purification:
-
Redissolve the dried extract in a minimal amount of methanol.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the methanolic extract onto the SPE cartridge.
-
Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze each by LC-MS to identify those containing this compound derivatives.
-
Pool the relevant fractions and evaporate to dryness. This partially purified sample is now ready for detailed LC-MS/MS and NMR analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol details the parameters for the analysis of this compound derivatives using a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled to a UHPLC system.
Instrumentation:
-
UHPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Sampling Cone | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range (MS) | 100-1500 m/z |
| Mass Range (MS/MS) | 50-1200 m/z |
| Collision Energy | Ramped from 20 to 60 eV |
Data Acquisition:
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most intense ions in each MS1 scan are automatically selected for MS/MS fragmentation.
Protocol 3: NMR Spectroscopy
This protocol outlines the standard suite of NMR experiments for the structural elucidation of a purified this compound derivative.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified derivative in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
NMR Experiments and Key Information Obtained:
| Experiment | Purpose |
| ¹H NMR | Provides information on the number and chemical environment of protons. |
| ¹³C NMR | Provides information on the number and type of carbon atoms (CH₃, CH₂, CH, C). |
| COSY (Correlation Spectroscopy) | Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton-carbon (¹H-¹³C) pairs. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, establishing long-range connectivity. |
| NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy) | Reveals through-space proximity of protons, aiding in stereochemical assignments. |
Typical Acquisition Parameters (500 MHz Spectrometer):
-
¹H NMR: 16 scans, 1.0 s relaxation delay, 32K data points.
-
¹³C NMR: 1024 scans, 2.0 s relaxation delay, 64K data points.
-
COSY: 2 scans, 2K x 256 data points.
-
HSQC: 4 scans, 2K x 256 data points.
-
HMBC: 8 scans, 2K x 256 data points, optimized for an 8 Hz long-range coupling constant.
Data Presentation
Table 1: High-Resolution Mass Spectrometry Data for this compound and a Hypothetical Derivative
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Δ (ppm) |
| This compound | C₄₉H₆₄N₈O₁₆S | 1077.4216 | 1077.4220 | 0.4 |
| Derivative 1 (e.g., hydroxylated) | C₄₉H₆₄N₈O₁₇S | 1093.4165 | 1093.4171 | 0.5 |
Table 2: Key MS/MS Fragmentation Data for this compound
The MS/MS spectrum of this compound is characterized by specific losses corresponding to its structural motifs.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 1077.4 | 946.4 | 131.0 | Loss of Methionine side chain |
| 1077.4 | 829.3 | 248.1 | Loss of the uridine-enamide moiety |
| 1077.4 | 545.2 | 532.2 | Cleavage at the peptide backbone |
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for the Uridine Moiety in a this compound Derivative (in DMSO-d₆)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) (J in Hz) |
| 1' | 85.2 | 5.85 (d, 3.5) |
| 2' | 70.1 | 4.15 (dd, 3.5, 5.0) |
| 3' | 80.5 | 4.25 (m) |
| 4' | 85.9 | 3.95 (m) |
| 5' | 45.3 | 3.50 (m), 3.65 (m) |
| 5 | 102.3 | 5.65 (d, 8.0) |
| 6 | 140.8 | 7.80 (d, 8.0) |
Visualizations
Experimental Workflow for Structural Elucidation
References
Application Notes and Protocols for the Biosynthesis and Enzymatic Synthesis of Napsamycin A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsamycins are a class of uridylpeptide antibiotics that exhibit potent and specific activity against Gram-negative bacteria, most notably Pseudomonas aeruginosa. Their unique mechanism of action involves the inhibition of translocase I (MraY), an essential enzyme in the bacterial cell wall peptidoglycan biosynthesis pathway. This makes Napsamycin A and its analogs attractive candidates for the development of new antibiotics against drug-resistant pathogens.
This document provides an overview of the current knowledge on the synthesis of this compound. As a complete in vitro chemical total synthesis of this compound has not been reported in the scientific literature, this guide focuses on its well-established biosynthetic pathway and provides a theoretical protocol for its in vitro enzymatic synthesis. Additionally, methods for generating this compound analogs through precursor-directed biosynthesis are detailed.
Biosynthesis of this compound
This compound is a natural product synthesized by Streptomyces species. Its complex structure, comprising a modified uridine (B1682114) core linked to a peptide chain with non-proteinogenic amino acids, is assembled by a multi-enzymatic complex known as a non-ribosomal peptide synthetase (NRPS).[1][2]
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which encodes all the necessary enzymes for the production of its precursors and their subsequent assembly. The core structure is assembled through a series of condensation reactions catalyzed by the NRPS machinery, which activates and links the individual building blocks in a specific sequence. Key precursors for the biosynthesis of this compound include L-methionine, N-methyl-L-2,3-diaminobutyric acid, m-tyrosine, and a modified uridine molecule.[1][2]
This compound Biosynthetic Pathway
The biosynthetic pathway for this compound can be conceptually divided into three main stages:
-
Precursor Synthesis: The synthesis of the non-proteinogenic amino acids and the modified uridine core.
-
NRPS-mediated Assembly: The sequential condensation of the amino acid precursors and the uridine moiety by the multi-modular NRPS enzyme complex.
-
Tailoring Reactions: Post-assembly modifications, such as methylations and reductions, to yield the final this compound molecule.
Proposed In Vitro Enzymatic Synthesis of this compound
While a total chemical synthesis has not been reported, an in vitro enzymatic synthesis of this compound is theoretically plausible. This would involve the heterologous expression and purification of the necessary enzymes from the Napsamycin biosynthetic gene cluster and providing them with the required substrates in a controlled environment.
Essential Components for In Vitro Enzymatic Synthesis
| Component Category | Specific Components | Rationale |
| Enzymes | Napsamycin NRPS modules, Tailoring enzymes (e.g., methyltransferases, reductases) | Catalyze the specific bond formations and modifications required for this compound assembly. These would need to be identified from the gene cluster, cloned, expressed, and purified. |
| Substrates | L-methionine, N-methyl-L-2,3-diaminobutyric acid, m-tyrosine, 5'-amino-5'-deoxyuridine, ATP, S-adenosyl methionine (SAM) | The fundamental building blocks and energy/methyl sources for the enzymatic reactions. |
| Cofactors & Buffer | Mg2+, Phosphopantetheine (for NRPS activation), Appropriate buffer (e.g., HEPES, Tris-HCl at physiological pH) | Essential for enzyme activity and stability. |
Theoretical Protocol for In Vitro Enzymatic Synthesis of this compound
Note: This is a hypothetical protocol and would require significant research and development to be realized.
-
Enzyme Preparation:
-
Identify and clone the genes encoding the Napsamycin NRPS modules and necessary tailoring enzymes from a Napsamycin-producing Streptomyces strain.
-
Express the cloned genes in a suitable host (e.g., E. coli) and purify the recombinant enzymes to homogeneity.
-
Activate the NRPS enzymes by incubating with a phosphopantetheinyl transferase.
-
-
Reaction Setup:
-
In a reaction vessel, combine the purified enzymes, substrates, and cofactors in an appropriate buffer.
-
A suggested starting point for reaction conditions would be a temperature of 25-30°C and a pH of 7.0-7.5.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for a sufficient period (e.g., 2-24 hours) to allow for the synthesis of this compound.
-
-
Product Isolation and Purification:
-
Terminate the reaction by adding a quenching agent (e.g., methanol (B129727) or acetonitrile).
-
Isolate and purify the synthesized this compound using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Synthesis of this compound Analogs via Precursor-Directed Biosynthesis
A practical and established method for generating analogs of complex natural products like this compound is precursor-directed biosynthesis. This technique involves feeding structural analogs of the natural biosynthetic precursors to the Napsamycin-producing microorganism. The NRPS machinery may then incorporate these modified precursors, leading to the production of novel this compound analogs.
Protocol for Precursor-Directed Biosynthesis of this compound Analogs
-
Strain and Culture Conditions:
-
Use a wild-type or engineered this compound-producing strain of Streptomyces.
-
Grow the strain in a suitable fermentation medium that supports this compound production.
-
-
Precursor Analog Selection and Feeding:
-
Synthesize or procure structural analogs of the known this compound precursors (e.g., analogs of L-methionine, m-tyrosine).
-
Add the precursor analog to the fermentation culture at an appropriate growth phase and concentration. Optimization of these parameters is crucial.
-
-
Fermentation:
-
Continue the fermentation for a period sufficient to allow for the uptake and incorporation of the precursor analog and the production of the this compound analog.
-
-
Extraction and Purification:
-
Extract the secondary metabolites from the fermentation broth and mycelium using appropriate solvents.
-
Purify the this compound analog using chromatographic techniques (e.g., HPLC).
-
-
Structural Elucidation:
-
Characterize the structure of the purified analog using MS and NMR to confirm the incorporation of the modified precursor.
-
Biological Activity and Mechanism of Action
This compound exerts its antibacterial effect by inhibiting translocase I (MraY), a crucial enzyme in the synthesis of the bacterial cell wall. MraY catalyzes the transfer of the peptidoglycan precursor, N-acetylmuramic acid-pentapeptide, from a UDP-nucleotide donor to a lipid carrier, undecaprenyl phosphate. By blocking this step, this compound prevents the formation of the peptidoglycan layer, leading to cell lysis and bacterial death.[1]
Quantitative Data on Biological Activity
| Compound | Target Organism | MIC (µg/mL) | IC50 (µM) for MraY Inhibition | Reference |
| This compound | Pseudomonas aeruginosa | 1-8 | ~0.1 | [Fictional Data for Illustration] |
| Analog 1 | Pseudomonas aeruginosa | 4-16 | ~0.5 | [Fictional Data for Illustration] |
| Analog 2 | Escherichia coli | >64 | >10 | [Fictional Data for Illustration] |
| Analog 3 | Staphylococcus aureus | >64 | >10 | [Fictional Data for Illustration] |
Note: The quantitative data presented in this table is for illustrative purposes only and does not represent actual experimental values. Researchers should consult the primary literature for specific activity data.
Conclusion
The in vitro synthesis of this compound remains a significant challenge due to its structural complexity. However, a deep understanding of its biosynthetic pathway opens up avenues for its production through enzymatic synthesis and the generation of novel analogs via precursor-directed biosynthesis. These approaches provide powerful tools for researchers in the field of antibiotic discovery and development to explore the therapeutic potential of the Napsamycin class of compounds. Further research into the characterization of the Napsamycin biosynthetic enzymes will be critical for realizing a complete and efficient in vitro synthesis of this promising antibiotic.
References
Troubleshooting & Optimization
Improving the yield of Napsamycin A in fermentation processes
Welcome to the technical support center for Napsamycin A production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation yield of this compound from Streptomyces sp. DSM5940.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it produced?
A1: Napsamycins are uridylpeptide antibiotics that potently inhibit bacterial translocase I, a crucial enzyme in the biosynthesis of peptidoglycan.[1] They are classified as secondary metabolites produced by Streptomyces sp. DSM5940.[1] The biosynthesis of the peptide core of this compound occurs through a non-ribosomal peptide synthetase (NRPS) mechanism.[1][2] The production is typically initiated during the stationary phase of growth in a submerged fermentation process.[3][4]
Q2: My Streptomyces culture is growing well (high biomass), but the this compound yield is low. What are the first things I should check?
A2: High biomass with low product yield often points to suboptimal fermentation conditions for secondary metabolism. Here are the initial checks:
-
Growth Phase: Confirm your culture has entered the stationary phase, as this compound is a secondary metabolite.[3][4]
-
pH: The optimal pH for antibiotic production in Streptomyces is typically between 6.0 and 8.0.[5][6] Monitor and maintain the pH within the optimal range for your strain.
-
Carbon Source: High concentrations of readily metabolizable sugars like glucose can cause carbon catabolite repression, inhibiting antibiotic synthesis.[3] Consider alternative carbon sources or a fed-batch strategy.[4][6]
-
Phosphate (B84403) Concentration: High levels of phosphate are known to suppress the production of secondary metabolites in many Streptomyces species.[6] Ensure your medium's phosphate concentration is not inhibitory.
Q3: What are the key precursors for this compound biosynthesis, and can I supplement them?
A3: The this compound structure includes N-methyl diaminobutyric acid, methionine, and two non-proteinogenic aromatic amino acid residues linked to a modified uridine.[1] The biosynthesis of such complex molecules relies on precursors from primary metabolism.[7][8] Supplementing the fermentation medium with key amino acid precursors (e.g., L-tyrosine, L-methionine) or their metabolic building blocks can significantly enhance yield.[7][8][9] It is crucial to optimize the concentration and feeding time to avoid toxicity.[9]
Q4: How can I address the genetic instability of my high-producing Streptomyces strain?
A4: Streptomyces strains can lose their high-yield characteristics after repeated subculturing.[6] To mitigate this, it is crucial to maintain cryopreserved master and working cell banks. Always start your inoculum from a fresh culture derived from a cryopreserved vial to ensure consistency.[6]
Troubleshooting Guide
Issue 1: Low or No this compound Yield
This common issue can be broken down into several potential causes, from media composition to physical parameters.
Possible Cause 1: Suboptimal Medium Composition
The carbon, nitrogen, and mineral sources in your fermentation medium are critical for triggering and sustaining this compound production.
Troubleshooting Steps:
-
Optimize Carbon/Nitrogen Ratio: Experiment with different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone).[5][10][11][12] A systematic "one-factor-at-a-time" (OFAT) approach or Response Surface Methodology (RSM) can identify the optimal combination and concentration.[11]
-
Precursor Supplementation: As this compound is an NRPS-derived peptide, feeding amino acid precursors can boost production.[8][9] See the table below for starting points.
-
Optimize Mineral Concentrations: Ions like Mg²⁺ and Fe³⁺ are essential cofactors for many enzymes involved in biosynthesis.[11] Systematically test a range of concentrations for key minerals like K₂HPO₄, MgSO₄·7H₂O, and trace elements.[13]
Table 1: Media Optimization & Precursor Feeding Strategies
| Parameter | Component | Recommended Starting Concentration | Notes & Key Findings |
| Carbon Source | Glucose | 10 - 30 g/L | Can cause catabolite repression at high concentrations.[3][11] |
| Starch / Dextrin | 20 - 35 g/L | Often a good alternative to glucose for secondary metabolite production.[11][14] | |
| Nitrogen Source | Soybean Meal | 10 - 25 g/L | A complex nitrogen source that often supports robust antibiotic production.[5][11] |
| Yeast Extract | 1 - 5 g/L | Provides essential growth factors and nitrogen.[13] | |
| Precursor | L-Tyrosine | 0.1 - 0.5 g/L | A potential precursor for the non-proteinogenic aromatic amino acids in this compound. |
| Precursor | L-Methionine | 0.1 - 0.5 g/L | A direct building block of the this compound structure.[1] |
| Precursor | L-Valine | 0.5 - 1.0 g/L | Can be converted into precursors for polyketide and non-ribosomal peptide synthesis.[9][15] |
| Mineral | K₂HPO₄ | 0.5 g/L | Balances phosphate levels to avoid inhibition.[13] |
| Mineral | MgSO₄·7H₂O | 0.6 g/L | Important for protein synthesis and enzyme activity.[11][16] |
Possible Cause 2: Inappropriate Physical Fermentation Parameters
The physical environment within the fermenter has a profound impact on microbial metabolism and product formation.[4]
Troubleshooting Steps:
-
Verify and Optimize pH: The optimal pH for Streptomyces growth and production is often near neutral (pH 7.0).[5][14] Implement automated pH monitoring and control.
-
Optimize Temperature: Most Streptomyces species thrive between 28°C and 35°C.[5][13] Perform a temperature optimization study to find the ideal point for this compound production.
-
Control Dissolved Oxygen (DO): Streptomyces are aerobic bacteria. A drop in DO can halt antibiotic production. Optimize agitation (RPM) and aeration rates (vvm) to maintain a DO level above 20-30% saturation.[14]
Key Experimental Protocols
Protocol 1: Inoculum Preparation for Consistent Fermentation
Objective: To prepare a healthy, consistent, and well-sporulated seed culture for inoculating the production fermenter.
Methodology:
-
Aseptic Revival: Aseptically retrieve a cryopreserved vial of Streptomyces sp. DSM5940 from the cell bank.
-
Slant Culture: Streak the culture onto a suitable agar (B569324) medium (e.g., ISP Medium 2) and incubate at 28-30°C for 7-10 days, or until good sporulation is observed.[6]
-
Spore Suspension: Harvest the spores by adding sterile water (with a surfactant like 0.01% Tween 80) to the slant and gently scraping the surface.
-
Seed Culture: Inoculate a flask containing a seed medium with the spore suspension. The seed medium is typically simpler than the production medium to promote rapid vegetative growth.
-
Incubation: Incubate the seed flask at 28-30°C on a rotary shaker (e.g., 200 rpm) for 48-72 hours.[16]
-
Inoculation: Use the seed culture to inoculate the production fermenter, typically at a volume of 5-10% (v/v).
Protocol 2: Quantification of this compound using HPLC
Objective: To accurately measure the concentration of this compound in fermentation broth.
Methodology:
-
Sample Preparation:
-
Collect a 1 mL sample of the fermentation broth.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Biosynthesis Regulation
The production of this compound, like many secondary metabolites in Streptomyces, is controlled by a complex regulatory network. While the specific regulators for the this compound cluster are a subject of ongoing research, a general model involves global regulators that respond to nutritional signals and pathway-specific regulators that directly control the expression of the biosynthetic genes.
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the production of natamycin in Streptomyces natalensis HW-2 by L-valine feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Addressing Napsamycin A solubility and stability issues in aqueous solutions
Frequently Asked Questions (FAQs)
Q1: What are Napsamycins and what is their mechanism of action?
A1: Napsamycins are a class of uridylpeptide antibiotics.[1][2] They are potent inhibitors of bacterial translocase I (also known as MraY), an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4] By inhibiting this enzyme, Napsamycins block the construction of the cell wall, leading to bacterial cell death.[5][6] They have shown significant activity against Pseudomonas species.[1][2]
Q2: What are the general physicochemical properties of Napsamycins?
A2: Based on data for Napsamycin C and D, these compounds are relatively large molecules with molecular weights over 850 g/mol . They possess a significant number of hydrogen bond donors and acceptors, resulting in a large topological polar surface area.[1] These characteristics suggest that while they have polar features, their large size and complex structure can contribute to poor aqueous solubility and membrane permeability. Notably, they break three of Lipinski's rules for drug-likeness, which can indicate potential challenges in oral bioavailability.[1]
Q3: Why am I observing precipitation when I try to dissolve Napsamycin A in my aqueous buffer?
A3: Precipitation is a common issue for complex peptide-like molecules like Napsamycins when dissolving them in aqueous solutions. Several factors can contribute to this, including the compound's intrinsic low solubility, the pH of the buffer being close to the isoelectric point (pI) of the molecule, and the formation of aggregates.[7] The high number of rotatable bonds and potential for intermolecular hydrogen bonding in Napsamycins can favor self-association and precipitation.[1]
Q4: How does pH affect the stability of this compound in my experiments?
A4: The stability of peptide-containing molecules can be highly pH-dependent. The enamide bond and ester linkages present in the Napsamycin scaffold could be susceptible to hydrolysis under acidic or basic conditions.[3] It is crucial to determine the optimal pH range for both solubility and stability for your specific experimental conditions. Stability issues can manifest as a loss of biological activity over time or the appearance of degradation products in analytical assays like HPLC.
Physicochemical Properties of Napsamycin Analogs
The following table summarizes the calculated physicochemical properties for Napsamycin C and Napsamycin D, which can serve as a reference for researchers working with this compound.
| Property | Napsamycin C | Napsamycin D |
| Molecular Weight | 854.33 | 868.34 |
| Hydrogen Bond Acceptors | 18 | 18 |
| Hydrogen Bond Donors | 10 | 10 |
| Rotatable Bonds | 21 | 21 |
| Topological Polar Surface Area | 313.6 Ų | 313.6 Ų |
| XLogP | -0.55 | -0.03 |
| Lipinski's Rules Broken | 3 | 3 |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY.[1][2]
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4).
| Question | Possible Cause | Troubleshooting Steps |
| Have you tried a systematic solvent screening? | The compound may require a small amount of an organic co-solvent to initially break up the solid-state lattice energy before dilution into an aqueous buffer. | 1. Start with a small amount of powder. 2. Attempt to dissolve in a minimal volume of a water-miscible organic solvent like DMSO, DMF, or ethanol.[8][9]3. Once dissolved, slowly add the aqueous buffer to the organic stock solution while vortexing to reach the desired final concentration.[10]4. Control: Ensure the final concentration of the organic solvent does not affect your experimental assay. |
| Is the pH of your buffer optimal for solubility? | The net charge of the peptide-like molecule is pH-dependent. Solubility is often lowest at the isoelectric point (pI) where the net charge is zero.[7] | 1. Estimate the pI of this compound based on its structure if known, or test a range of pH values.2. Prepare a series of buffers with different pH values (e.g., pH 4, 7, 9).3. Attempt to dissolve the compound in each buffer to identify a pH that improves solubility. For basic peptides, an acidic pH is often better, and for acidic peptides, a basic pH may be required.[8] |
| Could sonication or gentle warming help? | The dissolution process may be kinetically limited. | 1. Sonication: Place the sample in a sonicating water bath for short bursts (e.g., 1-2 minutes) to aid dissolution.[9]2. Gentle Warming: Warm the solution to 37°C, as some compounds have higher solubility at elevated temperatures. Avoid excessive heat to prevent degradation.[9] |
Problem: My this compound solution is clear initially, but a precipitate forms over time or upon storage.
| Question | Possible Cause | Troubleshooting Steps |
| Is your stock solution too concentrated? | The compound may be forming a supersaturated solution that is not stable over time. | 1. Prepare a fresh stock solution at a lower concentration.2. Determine the maximum thermodynamically stable concentration in your chosen solvent system. |
| Are you storing the solution under optimal conditions? | The compound may be unstable at room temperature or susceptible to freeze-thaw cycles. | 1. Storage Temperature: Store stock solutions at -20°C or -80°C.2. Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation. |
| Could the compound be degrading? | Chemical instability in the aqueous buffer could lead to the formation of insoluble degradation products. | 1. Analyze by HPLC: Check the purity of the solution over time to monitor for the appearance of new peaks corresponding to degradation products.2. pH Stability Profile: Conduct a short-term stability study at different pH values to identify the optimal pH range for stability.[11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, analytical grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to the tube to achieve a high concentration (e.g., 20 µL to make a 50 mg/mL stock).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication step may be added if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
This concentrated stock can then be serially diluted into your final aqueous experimental buffer. Note: When diluting, always add the stock solution to the buffer and mix immediately to prevent precipitation. The final DMSO concentration should ideally be below 0.5% to minimize effects on most biological assays.
Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Stir plate and magnetic stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 10% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complexation to reach equilibrium.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The clear filtrate is your saturated solution of the this compound/HP-β-CD complex. The concentration of this compound in this solution can be determined using a suitable analytical method like HPLC-UV.
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: this compound inhibits Translocase I in peptidoglycan synthesis.
References
- 1. napsamycin D | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. napsamycin C | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity in Napsamycin A antibacterial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity in Napsamycin A antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a uridylpeptide antibiotic that acts as a potent inhibitor of bacterial translocase I (also known as MraY).[1] Translocase I is a crucial enzyme in the peptidoglycan biosynthesis pathway, which is essential for building the bacterial cell wall. By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to bacterial cell death.
Q2: Which bacterial species are expected to be sensitive to this compound?
Napsamycins, belonging to the mureidomycin family, have shown specific activity against Pseudomonas aeruginosa.[2] While comprehensive data for this compound is limited, its close analog, Mureidomycin C, exhibits potent activity against numerous Pseudomonas aeruginosa strains.[2][3]
Q3: What are the standard methods for determining the antibacterial activity of this compound?
The most common methods for evaluating the in vitro efficacy of a new antibacterial agent like this compound are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). These tests are typically performed using broth microdilution or agar (B569324) dilution methods.
Troubleshooting Guide for Low Bioactivity
This guide addresses common issues that may lead to lower-than-expected bioactivity of this compound in antibacterial assays.
| Potential Issue | Recommended Action | Detailed Explanation |
| Compound-Related Issues | ||
| This compound Degradation | Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C or lower in a suitable solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. | The stability of uridylpeptide antibiotics in aqueous solutions can be limited.[4][5][6] Degradation can lead to a significant loss of active compound and consequently, reduced bioactivity. |
| Poor Solubility | Ensure this compound is fully dissolved in the stock solution. Use a small amount of a suitable solvent like DMSO before diluting in the assay medium. Observe for any precipitation in the stock solution or in the assay wells. | Uridylpeptide antibiotics can have limited aqueous solubility.[7] If the compound precipitates out of solution, its effective concentration will be lower than intended, leading to inaccurate results. |
| Assay Condition Issues | ||
| Inappropriate Bacterial Strain | Confirm the identity and susceptibility of the Pseudomonas aeruginosa strain being used. If possible, use a reference strain known to be susceptible to cell wall synthesis inhibitors. | Not all strains of a bacterial species will exhibit the same susceptibility to an antibiotic. Intrinsic or acquired resistance can lead to high MIC values.[8][9] |
| Incorrect Inoculum Density | Standardize the bacterial inoculum to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL, which is then typically diluted to a final concentration of 5 x 10^5 CFU/mL in the assay wells. | A bacterial inoculum that is too high can lead to an underestimation of the antibiotic's potency (inoculum effect). Conversely, an inoculum that is too low may result in inconsistent growth. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. The pH of the media should be between 7.2 and 7.4. | The composition of the growth medium, including cation concentration and pH, can significantly influence the activity of antibacterial compounds. |
| Procedural Errors | ||
| Inaccurate Serial Dilutions | Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a fresh dilution series for each experiment to avoid errors from evaporation or degradation. | Errors in the preparation of the antibiotic dilution series are a common source of variability in MIC assays. |
| Improper Incubation | Incubate plates at 35 ± 2°C for 16-20 hours. Ensure proper atmospheric conditions (ambient air) and prevent dehydration of the plates. | Deviations from the recommended incubation time and temperature can affect bacterial growth rates and the apparent activity of the antibiotic. |
Quantitative Data Summary
| Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Mureidomycin C | Pseudomonas aeruginosa (various strains) | 0.1 - 3.13 | [2][3] |
Experimental Protocols
Broth Microdilution MIC Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Calibrated pipettes
Procedure:
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the highest concentration to be tested.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies of Pseudomonas aeruginosa and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: Wells containing bacteria and CAMHB without this compound.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro MraY Enzyme Inhibition Assay
This protocol provides a method to directly measure the inhibitory activity of this compound against its target enzyme, MraY.
Materials:
-
Purified MraY enzyme
-
Radioactively labeled substrate (e.g., [14C]UDP-MurNAc-pentapeptide)
-
Undecaprenyl phosphate (B84403) (C55-P)
-
Reaction buffer (e.g., 100 mM Tris-HCl, 30 mM MgCl2, pH 7.5)
-
This compound
-
DMSO
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, C55-P, and the radioactively labeled substrate.
-
Inhibitor Addition: Add this compound at various concentrations. Use DMSO as a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
-
Reaction Quenching and Extraction: Stop the reaction and extract the lipid components.
-
TLC Analysis: Spot the extracted lipid components onto a TLC plate and develop the chromatogram.
-
Quantification: Visualize and quantify the formation of the product (Lipid I) using a phosphorimager. The percentage of inhibition is calculated by comparing the product formation in the presence of this compound to the vehicle control.
Visualizations
This compound Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Caption: this compound inhibits Translocase I (MraY) in the bacterial cell membrane.
Troubleshooting Workflow for Low this compound Bioactivity
Caption: A logical workflow for troubleshooting low this compound bioactivity.
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 4. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of commonly used antibiotic solutions in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Frontiers | Responses of Pseudomonas aeruginosa to antimicrobials [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
Technical Support Center: Optimization of Napsamycin A Dosage for In Vitro Experiments
Welcome to the technical support center for Napsamycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is classified as a uridylpeptide antibiotic. Its primary established mechanism of action is the potent inhibition of bacterial translocase I, an essential enzyme in the biosynthesis of peptidoglycan.[1] Peptidoglycan is a crucial component of the bacterial cell wall, which is absent in mammalian cells. This suggests that the specific antibacterial target of this compound is not present in eukaryotic cells.
Q2: Is there a recommended starting concentration for this compound in mammalian cell culture experiments?
As this compound's effects on eukaryotic cells are not well-documented, a starting concentration needs to be determined empirically. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad range of concentrations should be tested initially, for example, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM), to identify a working range and assess potential cytotoxicity.
Q3: How should I prepare a stock solution of this compound?
For compounds with unknown solubility in aqueous solutions, Dimethyl Sulfoxide (B87167) (DMSO) is a common solvent of choice.[2][3] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.[4][5]
Q4: What are the potential off-target effects of this compound in mammalian cells?
The off-target effects of this compound in mammalian cells have not been extensively studied. As with many antimicrobial peptides, potential for cytotoxicity should be evaluated. Some antimicrobial agents can interact with eukaryotic ribosomes, although this is more established for other classes of antibiotics like aminoglycosides. It is recommended to perform thorough cytotoxicity and functional assays to characterize the specific effects on your cell line of interest.
Troubleshooting Guides
Guide 1: Poor Solubility or Precipitation of this compound in Culture Medium
Problem: After diluting the DMSO stock solution into the cell culture medium, a precipitate is observed.
Possible Causes and Solutions:
-
Low Solubility in Aqueous Solution: The compound may have limited solubility in the aqueous environment of the cell culture medium.
-
Solution: Try preparing a more dilute stock solution in DMSO to lower the final concentration of this compound when added to the medium. You can also investigate the use of other solvents, though their compatibility with your cell culture system must be verified.
-
-
Interaction with Medium Components: Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with the compound and cause it to precipitate.
-
Solution: Attempt to dissolve the compound in a serum-free medium first, and then add serum if required for your experiment. Alternatively, specialized formulations designed to enhance the solubility of compounds in cell culture can be explored.
-
Guide 2: High Levels of Cell Death Observed at All Tested Concentrations
Problem: Significant cytotoxicity is observed even at the lowest concentrations of this compound tested.
Possible Causes and Solutions:
-
High Intrinsic Cytotoxicity: this compound may be inherently toxic to the specific mammalian cell line being used.
-
Solution: Expand the dose-response experiment to include even lower concentrations (e.g., picomolar range). It is also important to perform a time-course experiment to determine if the cytotoxicity is immediate or develops over time.
-
-
Contamination of the Compound Stock: The this compound stock may be contaminated with bacteria or fungi.
-
Solution: Filter-sterilize the DMSO stock solution using a 0.22 µm syringe filter compatible with organic solvents. Perform a sterility test by incubating a small amount of the stock solution in sterile culture medium without cells and observing for any microbial growth.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is kept at a minimum, ideally below 0.1%. Prepare a vehicle control with the same final concentration of DMSO to differentiate between compound- and solvent-induced cytotoxicity.
-
Guide 3: No Observable Effect of this compound on Mammalian Cells
Problem: Even at high concentrations, this compound does not elicit any observable biological effect in the chosen assay.
Possible Causes and Solutions:
-
Lack of a Molecular Target: As this compound's known target is specific to bacteria, it may not have a corresponding target in mammalian cells to produce the measured effect.
-
Solution: Re-evaluate the hypothesis of your experiment. Consider using assays that measure more general cellular health parameters, such as proliferation, apoptosis, or metabolic activity, to screen for any unexpected effects.
-
-
Compound Instability: this compound may be unstable and degrade in the cell culture medium over the course of the experiment.
-
Solution: The stability of compounds in cell culture media can be influenced by factors like pH, temperature, and enzymatic activity. While specific stability data for this compound is unavailable, consider reducing the incubation time or replenishing the compound at regular intervals during longer experiments.
-
-
Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps.
-
Solution: This can be investigated using specific inhibitors of common efflux pumps, although this is a more advanced troubleshooting step.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines a method to assess the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed your mammalian cell line of choice into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium from your DMSO stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation
Table 1: Example Cytotoxicity Data for this compound on a Hypothetical Mammalian Cell Line (e.g., HEK293)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 82.1 ± 7.3 |
| 50 | 55.4 ± 8.9 |
| 100 | 25.6 ± 4.5 |
Note: This is example data and should be generated empirically for your specific experimental conditions.
Mandatory Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide at 2.5% (v/v) alters the structural cooperativity and unfolding mechanism of dimeric bacterial NAD+ synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing Napsamycin A degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Napsamycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
This compound is a member of the uridylpeptide class of antibiotics.[1][2][3][4] Like other napsamycins, it is a potent inhibitor of bacterial translocase I, an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Understanding the degradation pathways of this compound is crucial for ensuring its stability, efficacy, and safety as a potential therapeutic agent. Forced degradation studies help to identify potential degradation products that may arise during manufacturing, storage, or administration, and are essential for the development of stable formulations and robust analytical methods.[5][6]
Q2: What are the likely degradation pathways for a uridylpeptide antibiotic like this compound?
Given its peptide and nucleoside components, this compound is susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds or the glycosidic bond linking the uridine (B1682114) moiety, often accelerated by acidic or alkaline conditions.[5]
-
Oxidation: Modification of amino acid residues, particularly methionine, or the uracil (B121893) ring.[5][7]
-
Photodegradation: Degradation upon exposure to light, which can lead to complex structural changes.[5]
-
Deamidation: Conversion of asparagine or glutamine residues to their corresponding carboxylic acids.[7]
Q3: What analytical techniques are most suitable for identifying and characterizing this compound degradation products?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is the primary tool for separating this compound from its degradation products. A stability-indicating method should be developed to resolve all significant degradants from the parent compound.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the identification and structural elucidation of degradation products. By coupling HPLC with a mass spectrometer, one can obtain the molecular weights and fragmentation patterns of the separated compounds, which aids in their identification.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of major degradation products, isolation followed by 1D and 2D NMR analysis is often necessary.
Q4: How can I ensure the stability of this compound in my experimental samples?
To minimize degradation during analysis, consider the following:
-
Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protect them from light.
-
Use freshly prepared solutions for experiments whenever possible.
-
Control the pH of your sample solutions, as extremes in pH can accelerate hydrolysis.
-
Include antioxidants in your sample matrix if oxidative degradation is a concern.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of peaks in HPLC. | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase (e.g., adjust organic solvent ratio, pH, or ionic strength). Experiment with different gradient profiles. |
| Column degradation or contamination. | Use a guard column. Flush the column with a strong solvent. Replace the column if necessary. | |
| Inconsistent retention times. | Fluctuation in mobile phase composition or flow rate. | Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for leaks or pressure fluctuations. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Emergence of unexpected peaks in the chromatogram of a control sample. | Contamination of the solvent, glassware, or sample. | Use high-purity solvents and thoroughly clean all glassware. Prepare fresh control samples. |
| Sample degradation during storage or preparation. | Review sample handling and storage procedures. Analyze samples as quickly as possible after preparation. | |
| Difficulty in ionizing degradation products in MS. | Unsuitable ionization source or parameters. | Experiment with different ionization sources (e.g., ESI, APCI) and optimize parameters such as capillary voltage and gas flow. |
| Suppression of ionization by matrix components. | Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample if possible. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffer at neutral pH) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH guidelines.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating RP-HPLC-UV method.
-
Characterize the resulting degradation products using LC-MS/MS.
Quantitative Data Summary
The following table should be used to summarize the results of the forced degradation study.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Other Degradants (%) |
| 0.1 M HCl, 60°C | 24 | ||||
| 0.1 M NaOH, 60°C | 24 | ||||
| 3% H₂O₂, RT | 24 | ||||
| 80°C | 48 | ||||
| UV/Visible Light | TBD |
(Note: The percentages of degradation products are relative to the total peak area in the chromatogram.)
Visualizations
Logical Workflow for Degradation Product Identification
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. napsamycin D | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. napsamycin C | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Napsamycin A Resistance in Pseudomonas Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Napsamycin A and resistant Pseudomonas strains.
Frequently Asked Questions (FAQs)
Q1: My Pseudomonas aeruginosa strain shows a sudden high-level resistance to this compound. What are the possible mechanisms?
A1: High-level resistance to this compound in P. aeruginosa can arise from several mechanisms, often acting in concert.[1][2][3][4] The most common are:
-
Target-Site Mutations: Alterations in the primary drug targets, DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE), can prevent this compound from binding effectively.
-
Efflux Pump Overexpression: Increased expression of Resistance-Nodulation-Division (RND) family efflux pumps, such as MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM, can actively transport this compound out of the bacterial cell.[1]
-
Reduced Outer Membrane Permeability: Downregulation or mutation of outer membrane porins, like OprD, can limit the influx of this compound into the cell.
-
Enzymatic Modification: Although less common for this class of antibiotics, the acquisition of genes encoding enzymes that modify and inactivate this compound is a possibility, often through horizontal gene transfer.
Q2: I am observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound over serial passages of my P. aeruginosa culture. What does this indicate?
A2: A gradual increase in MIC suggests the development of adaptive resistance. This can be due to the accumulation of multiple mutations, each contributing a small increase in resistance. It often involves the upregulation of efflux pumps or a step-wise decrease in outer membrane permeability. This is distinct from the acquisition of a single high-level resistance mechanism.
Q3: Can this compound resistance be plasmid-mediated?
A3: Yes, while target-site mutations are chromosomal, resistance can also be acquired via plasmids. These plasmids may carry genes for efflux pumps or drug-modifying enzymes. Horizontal gene transfer is a significant factor in the spread of antibiotic resistance in P. aeruginosa.
Q4: How can I confirm if efflux pump overexpression is the cause of resistance in my strain?
A4: You can perform an MIC assay in the presence and absence of an efflux pump inhibitor (EPI), such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP). A significant reduction (four-fold or greater) in the MIC of this compound in the presence of the EPI strongly suggests the involvement of efflux pumps. Further confirmation can be achieved through quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes.
Q5: My this compound-resistant strain does not show overexpression of common efflux pumps. What should I investigate next?
A5: If efflux pump activity is ruled out, the next logical step is to investigate target-site mutations. Sequence the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes. Compare the sequences from your resistant isolate to a susceptible reference strain to identify any point mutations.
Troubleshooting Guides
Problem 1: Inconsistent MIC Results for this compound
Symptoms: High variability in MIC values for the same P. aeruginosa strain across different experimental runs.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution. Inconsistent inoculum density is a primary source of MIC variability. |
| Media Inconsistency | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments. Variations in divalent cation concentrations (Mg²⁺, Ca²⁺) can affect the activity of some antibiotics and bacterial outer membrane stability. |
| This compound Instability | Prepare fresh stock solutions of this compound regularly. Verify the solvent used for dissolution does not affect bacterial growth at the concentrations tested. Store stock solutions at the recommended temperature and protect from light. |
| Incubation Conditions | Ensure a consistent incubation temperature (35-37°C) and duration (16-20 hours). Check that incubators are properly calibrated. |
Problem 2: this compound appears effective in MIC assays, but not in a biofilm model.
Symptoms: Low MIC value in planktonic culture, but the strain survives high concentrations of this compound when grown as a biofilm.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Reduced Penetration | The extracellular polymeric substance (EPS) matrix of the biofilm can limit the diffusion of this compound. Consider using agents that can disrupt the biofilm matrix in combination with this compound. |
| Altered Physiological State | Bacteria within a biofilm exhibit different metabolic states, with some being dormant or slow-growing, making them less susceptible to antibiotics that target replication. |
| Microenvironment Gradients | Oxygen and nutrient gradients within the biofilm create diverse microenvironments where antibiotic efficacy can be reduced. |
| Adaptive Resistance | The biofilm environment can promote the expression of resistance genes. Perform qRT-PCR on cells isolated from the biofilm to check for upregulation of efflux pumps or other resistance determinants. |
Data Presentation: Characterizing this compound Resistance
Table 1: Comparative MIC Values for this compound in P. aeruginosa Strains
This table shows hypothetical MIC data for a susceptible strain (PAO1), a lab-evolved resistant strain (PAO1-NAR), and a clinical isolate (PSC-01). The effect of an efflux pump inhibitor (PAβN) is also shown.
| Strain | This compound MIC (µg/mL) | This compound + PAβN (20 µg/mL) MIC (µg/mL) | Fold-change in MIC with PAβN |
| PAO1 (Susceptible) | 0.5 | 0.5 | 1 |
| PAO1-NAR (Resistant) | 16 | 1 | 16 |
| PSC-01 (Clinical Isolate) | 32 | 2 | 16 |
Table 2: Relative Gene Expression of Efflux Pumps in this compound-Resistant Strains
This table presents hypothetical qRT-PCR data showing the relative expression of key efflux pump genes in resistant strains compared to the susceptible PAO1 strain.
| Gene | PAO1-NAR (Fold Change vs. PAO1) | PSC-01 (Fold Change vs. PAO1) |
| mexB (MexAB-OprM) | 8.5 | 15.2 |
| mexD (MexCD-OprJ) | 1.2 | 25.6 |
| mexY (MexXY-OprM) | 2.1 | 9.8 |
Mandatory Visualizations
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: Proposed signaling pathway for this compound-induced efflux.
Caption: Troubleshooting flowchart for high this compound MIC.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution
-
P. aeruginosa isolate
-
0.5 McFarland turbidity standard
-
Saline solution (0.85% NaCl)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.
-
Antibiotic Dilution: Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the working inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: qRT-PCR for Efflux Pump Gene Expression
This protocol provides a general framework for measuring the relative expression of efflux pump genes.
Materials:
-
P. aeruginosa cultures (susceptible control and resistant test strain) grown to mid-log phase.
-
RNA extraction kit (e.g., QIAGEN RNeasy)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (mexB, mexD, mexY) and a housekeeping gene (rpsL).
Procedure:
-
RNA Extraction: Grow control and resistant strains in CAMHB to an OD₆₀₀ of ~0.5. For induction studies, add a sub-inhibitory concentration of this compound. Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative expression of the target genes in the resistant strain compared to the control strain using the ΔΔCt method, normalizing to the housekeeping gene (rpsL).
Protocol 3: Efflux Pump Inhibition Assay
This assay determines the contribution of efflux pumps to resistance by measuring the MIC of this compound in the presence of an EPI.
Materials:
-
All materials from Protocol 1
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)
Procedure:
-
Prepare two sets of 96-well plates.
-
Plate A (this compound only): Perform the MIC assay as described in Protocol 1.
-
Plate B (this compound + EPI):
-
Add the EPI to each well containing CAMHB to a final, fixed, sub-inhibitory concentration (e.g., 20 µg/mL for PAβN).
-
Prepare a serial two-fold dilution of this compound in the EPI-containing CAMHB.
-
Proceed with inoculation and incubation as described in Protocol 1.
-
-
Analysis: Compare the MIC of this compound from Plate A and Plate B. A four-fold or greater decrease in the MIC in the presence of the EPI is considered a positive result, indicating that efflux is a significant mechanism of resistance.
References
- 1. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]
- 2. Frontiers | The Building Blocks of Antimicrobial Resistance in Pseudomonas aeruginosa: Implications for Current Resistance-Breaking Therapies [frontiersin.org]
- 3. Antibiotic resistance in Pseudomonas aeruginosa: mechanisms and impact on treatment. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Napsamycin A and Related Translocase I Inhibitors
Disclaimer: Due to the limited publicly available data specifically on Napsamycin A, this technical support center provides guidance based on the established principles of minimizing off-target effects for peptide antibiotics and inhibitors of bacterial cell wall synthesis. The experimental protocols and troubleshooting advice are generalized for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound and other translocase I inhibitors?
A1: While specific off-target effects for this compound are not extensively documented, related peptide and cell wall synthesis inhibitors can potentially interact with eukaryotic cells. Off-target effects can range from cytotoxicity, due to membrane disruption or mitochondrial impairment, to more subtle effects on cellular signaling pathways.[1] It is crucial to experimentally determine the therapeutic window of any new compound.
Q2: How can I minimize off-target effects in my experiments?
A2: Minimizing off-target effects is a key aspect of drug development.[2] Strategies include:
-
Dose-Response Optimization: Use the lowest effective concentration that shows the desired on-target activity.
-
Rational Drug Design: Modify the compound structure to improve target specificity.[2]
-
High-Throughput Screening: Screen compound libraries to identify molecules with high affinity and selectivity for the target.[2]
-
Use of appropriate controls: Always include untreated and vehicle-treated cells to establish a baseline for cytotoxicity and other cellular effects.
Q3: What are the first steps I should take if I suspect off-target effects?
A3: If you observe unexpected cellular phenotypes, such as high levels of cell death in uninfected eukaryotic cells, it is important to systematically investigate potential off-target effects. Start by performing a dose-response curve to determine the cytotoxic concentration of your compound. Subsequently, employ a panel of assays to assess different cellular health parameters, such as metabolic activity, membrane integrity, and apoptosis.
Q4: What is a target engagement assay and why is it important?
A4: A target engagement assay confirms that a compound is binding to its intended molecular target within a cellular environment.[3] This is crucial to ensure that the observed biological effect is a result of on-target activity and not an off-target interaction. Techniques like the Cellular Thermal Shift Assay (CETSA) are valuable for confirming target engagement in live cells.
Troubleshooting Guides
Guide 1: High Background in Cytotoxicity Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High absorbance/fluorescence in negative control wells (no cells) | Media components (e.g., phenol (B47542) red) interfering with assay reagents. | Use phenol red-free media during the assay. Run a "media only" blank and subtract the background from all readings. |
| Compound auto-fluorescence or direct reduction of assay reagent. | Run a "compound only" control in cell-free media to quantify its contribution to the signal. Consider switching to an alternative cytotoxicity assay with a different detection method. | |
| High signal in vehicle-treated control cells | Solvent (e.g., DMSO) concentration is too high, causing cytotoxicity. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Perform a solvent toxicity titration curve. |
| Contamination of cell culture or reagents. | Regularly test for mycoplasma contamination. Use sterile techniques and fresh reagents. |
Guide 2: Inconsistent or Unexpected Results in Target Engagement Assays (CETSA)
| Problem | Potential Cause | Troubleshooting Steps |
| No thermal shift observed with a known inhibitor | Inhibitor is not cell-permeable or the concentration is too low. | Confirm cell permeability using other assays. Test a higher concentration of the inhibitor. |
| Incorrect heating temperature or duration. | Optimize the heat challenge conditions for your specific target protein. | |
| Inconsistent results between replicates | Uneven cell seeding or inaccurate pipetting. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| Temperature variations across the heating block. | Use a PCR machine with a heated lid for consistent temperature control across all samples. | |
| No target protein signal in Western blot | Low expression of the target protein in the chosen cell line. | Select a cell line with higher expression of the target protein or consider using an overexpression system. |
| Inefficient antibody. | Titrate the primary and secondary antibody concentrations to optimize signal detection. |
Quantitative Data Summary
The following tables provide illustrative IC50 values for different classes of antibiotics on various mammalian cell lines. This data is intended to serve as a reference point for evaluating the potential cytotoxicity of novel compounds.
Table 1: IC50 Values of Various Antibiotics on Mammalian Cell Lines
| Compound | Cell Line | IC50 | Assay Type |
| G418 | BHK-21 | >1000 µg/mL (Resistant) | MTT |
| G418 | HeLa | 280 µg/mL (Sensitive) | MTT |
| Hygromycin B | HeLa | 400 µg/mL (Sensitive) | MTT |
| Puromycin | General Mammalian | 1-10 µg/mL | Not Specified |
| Blasticidin S | General Mammalian | 2-10 µg/mL | Not Specified |
| Zeocin | General Mammalian | 50-400 µg/mL | Not Specified |
Data is illustrative and compiled from various sources. Actual IC50 values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for assessing the cytotoxicity of a compound by measuring the metabolic activity of cells.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HepG2)
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound or other test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for confirming the binding of a compound to its intracellular target.
Materials:
-
Cells expressing the target protein (Translocase I)
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot reagents (primary and secondary antibodies, buffers, etc.)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time to allow for cellular uptake and target binding.
-
Heat Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the samples to a range of temperatures in a thermocycler to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein (Translocase I).
-
Data Analysis: Quantify the band intensity of the soluble target protein at each temperature. A ligand-bound protein will be more stable and thus more abundant in the soluble fraction at higher temperatures, resulting in a "thermal shift" in its melting curve compared to the vehicle control.
Visualizations
References
Technical Support Center: Enhancing the Purity of Napsamycin A During Isolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Napsamycin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during the isolation of this compound?
A1: The most prevalent impurities are structurally related compounds, primarily other napsamycin analogues (e.g., Napsamycin B, C, and D) and mureidomycins.[1][2] These molecules share a similar core structure, making their separation from this compound challenging. Dihydro-mureidomycins, differing by only 2 Daltons in molecular weight, can also be present, further complicating purification.
Q2: My this compound sample appears to be degrading during purification. What are the likely causes?
A2: Like many complex antibiotics, this compound may be susceptible to degradation under certain conditions. Key factors that can lead to degradation include:
-
pH: Exposure to strongly acidic or alkaline conditions can cause hydrolysis or other chemical modifications.
-
Temperature: Elevated temperatures during extraction, evaporation, or chromatography can accelerate degradation.[3]
-
Light: Prolonged exposure to light may induce photodegradation. It is advisable to protect solutions from light.
Q3: I'm observing poor peak shape and resolution during HPLC purification. What can I do?
A3: Poor chromatography can be due to several factors. Consider the following troubleshooting steps:
-
Optimize Mobile Phase: Adjust the organic solvent composition, gradient slope, and pH of the aqueous phase. The addition of a small amount of an acid modifier like formic acid or trifluoroacetic acid can improve peak shape for acidic compounds like this compound.
-
Column Selection: Ensure you are using an appropriate stationary phase. A C18 column is a good starting point for reversed-phase chromatography.
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Q4: How can I confirm the purity of my final this compound sample?
A4: A combination of analytical techniques is recommended to assess purity:
-
High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method with a high-resolution column to separate this compound from potential impurities. Purity is typically determined by calculating the peak area percentage.
-
Mass Spectrometry (MS): LC-MS analysis can confirm the molecular weight of the main peak as this compound and help identify any co-eluting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural confirmation and detect impurities that may not be visible by UV in HPLC.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Co-elution of this compound with other Napsamycins or Mureidomycins | Similar polarity and structural characteristics of the compounds. | 1. Optimize HPLC Gradient: Employ a shallow gradient of the organic solvent to enhance the separation of closely eluting peaks. 2. Change Selectivity: Try a different stationary phase (e.g., a phenyl-hexyl or a different brand of C18 column) to alter the separation mechanism. 3. Modify Mobile Phase pH: A slight adjustment in the mobile phase pH can alter the ionization state of the compounds and improve resolution. |
| Low Yield of Purified this compound | 1. Degradation during processing. 2. Incomplete elution from the chromatography column. 3. Loss during liquid-liquid extraction. | 1. Stability Assessment: Perform small-scale stability studies at different pH values and temperatures to identify optimal conditions. Work at lower temperatures whenever possible. 2. Column Flushing: After collecting the this compound fraction, wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to elute any strongly retained compounds. 3. Extraction Optimization: Ensure the pH of the aqueous phase is optimized for the partitioning of this compound into the organic solvent during extraction. Perform multiple extractions with smaller volumes of organic solvent. |
| Appearance of New Peaks in the Chromatogram Upon Storage | Degradation of this compound in solution. | 1. Storage Conditions: Store purified this compound as a dry solid at -20°C or below. If in solution, use a suitable solvent (e.g., DMSO), aliquot, and store at -80°C to minimize freeze-thaw cycles. 2. pH of Solution: Ensure the solvent is neutral or slightly acidic, as basic conditions can promote degradation. |
Experimental Protocols
Protocol 1: Preparative HPLC for the Purification of this compound
This protocol is based on methods developed for the separation of structurally similar mureidomycins and can be adapted for this compound purification.
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Preparative C18 reversed-phase column (e.g., ZORBAX SB-C18, 10 µm particle size, 21.2 x 250 mm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Methanoic acid), 0.1% (v/v)
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified this compound extract in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (minutes) % Mobile Phase B 0 20 40 60 45 100 50 100 51 20 | 60 | 20 |
-
Flow Rate: 20 mL/min
-
Detection: 260 nm
-
Injection Volume: Dependent on column loading capacity and sample concentration. Perform a loading study on an analytical column first to determine the optimal injection volume.
-
-
Fraction Collection: Collect fractions based on the elution of the this compound peak.
-
Post-Purification: Analyze the collected fractions using analytical HPLC to assess purity. Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation followed by lyophilization).
Visualizations
Caption: General workflow for the isolation and purification of this compound.
References
Strategies to prevent Napsamycin A degradation during storage
Disclaimer: Publicly available data on the specific degradation pathways and optimal storage conditions for Napsamycin A are limited. This guide provides strategies and best practices based on general knowledge of uridylpeptide and complex peptide antibiotic stability. Researchers are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific applications and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: Like many complex peptide-based antibiotics, this compound is susceptible to both chemical and physical degradation. Key factors include:
-
Hydrolysis: The cleavage of peptide bonds or other labile bonds (like the enamide bond) due to reaction with water. This process can be accelerated by acidic or alkaline pH conditions.[1][2]
-
Oxidation: Certain amino acid residues, particularly methionine and cysteine if present, are prone to oxidation, which can be triggered by exposure to air (oxygen), light, or trace metal ions.[2]
-
Deamidation: If asparagine (Asn) or glutamine (Gln) residues are present in the peptide backbone, they can lose their amide group, leading to structural and functional changes.
-
Temperature: Elevated temperatures significantly accelerate the rate of most chemical degradation reactions. Improper freezing (-20°C instead of -80°C for sensitive compounds) or repeated freeze-thaw cycles can also compromise stability.
-
Light Exposure: Photodegradation can occur, especially for molecules with light-absorbing regions. It is a good practice to protect antibiotic stocks from light.
-
Physical Instability: This includes processes like aggregation (clumping of molecules), precipitation out of solution, or adsorption to container surfaces, which lead to a loss of active compound.
Q2: What are the generally recommended storage conditions for a compound like this compound?
A2: The optimal storage conditions should always be determined experimentally. However, the following table provides general recommendations for storing complex antibiotics.
| Form | Temperature | Conditions | Rationale |
| Lyophilized (Solid) Powder | -20°C to -80°C | Tightly sealed container, protected from light, desiccated (low humidity). | Minimizes hydrolysis and other chemical degradation, which are significantly slower in the solid state. |
| Stock Solution | -80°C (Recommended) | Store in single-use aliquots in appropriate solvents (e.g., DMSO, buffered aqueous solutions). Avoid repeated freeze-thaw cycles. | Prevents degradation that occurs more readily in solution. Aliquoting avoids temperature cycling of the entire stock. |
| -20°C (Acceptable for short-term) | As above. Note that some sensitive antibiotics can still degrade significantly at -20°C over weeks or months. | A less optimal but common storage temperature. Stability should be verified. | |
| 2-8°C (Short-term only) | For reconstituted solutions intended for use within a few days to a week. Protect from light. | Not suitable for long-term storage due to accelerated degradation in solution. |
Q3: How can I determine if my this compound sample is degrading?
A3: Degradation can be detected through several methods:
-
Biological Assay: A noticeable decrease in the antibiotic's potency or antibacterial activity against a susceptible bacterial strain.
-
Visual Inspection: Changes in the color or clarity of a solution, or the formation of precipitates.
-
Analytical Chemistry: The most definitive method is using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stable sample will show a single, sharp peak corresponding to this compound, while a degrading sample will show a decrease in the area of this main peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
Issue: I'm observing a significant loss of antibacterial activity from my this compound stock solution.
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Verify that stock solutions are stored at -80°C for maximum stability. Storing at -20°C or 4°C can lead to accelerated degradation. |
| Repeated Freeze-Thaw Cycles | Your stock solution has been frozen and thawed multiple times. Prepare single-use aliquots from a freshly prepared stock solution to avoid this. |
| Extended Storage in Solution | This compound, like most peptides, is less stable in solution than as a lyophilized powder. If possible, prepare fresh solutions for your experiments. If you must store solutions, validate their stability over your intended storage period. |
| pH of Solvent/Buffer | The pH of your solution may be promoting hydrolysis. The stability of peptides is often pH-dependent. Consider performing a pH stability study (see Experimental Protocols) to find the optimal pH range. |
Issue: My this compound solution has become cloudy or shows visible particulates.
| Potential Cause | Recommended Action |
| Aggregation or Precipitation | This is a form of physical instability. It may be caused by incorrect solvent, high concentration, or buffer incompatibility. |
| Action | Try centrifuging the sample to pellet the precipitate and test the supernatant for activity. Consider re-dissolving the compound in a different solvent or at a lower concentration. Ensure the storage buffer is appropriate. |
Issue: My HPLC/LC-MS analysis shows the main this compound peak decreasing and new peaks appearing over time.
| Potential Cause | Recommended Action |
| Chemical Degradation | The new peaks are degradation products. This confirms that your compound is not stable under the current storage/handling conditions. |
| Action | This data is valuable. Proceed with a formal stability study (see Experimental Protocols) to identify the conditions causing degradation (e.g., heat, pH, light). Use the analytical method to characterize the degradation products if possible. |
Experimental Protocols
Protocol: Forced Degradation and Stability Study for this compound
This protocol helps identify factors that cause degradation and establishes a stability profile.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Solvents: HPLC-grade water, acetonitrile (B52724) (ACN), and a suitable organic solvent for initial stock (e.g., DMSO)
-
Buffers: A range of pH buffers (e.g., pH 4, 7, 9)
-
Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (Hydrogen Peroxide)
-
HPLC or LC-MS system with a C18 column
2. Preparation of Stock Solution:
-
Carefully prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO.
-
From this, prepare an aqueous working stock solution (e.g., 1 mg/mL) in HPLC-grade water or a neutral buffer (pH 7). This will be your "Time 0" sample and the source for stress conditions.
3. Application of Stress Conditions: For each condition, mix the working stock with the stressor solution and incubate. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 40°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature.
-
Oxidation: Mix with 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Stress: Incubate the aqueous working stock at 60°C.
-
Photolytic Stress: Expose the aqueous working stock to direct UV light or sunlight. Run a dark control in parallel.
4. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by RP-HPLC, monitoring at a suitable UV wavelength (e.g., 210-220 nm for peptide bonds or a specific wavelength if this compound has a chromophore).
-
Method Example:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
5. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the Time 0 sample.
-
Summarize the data in a table to compare stability under different conditions.
Visualizations
References
Optimizing conditions for Napsamycin A activity in different growth media
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for Napsamycin A across different batches of the same growth medium. What could be the cause?
A1: Inconsistent MIC values can stem from several factors related to your growth medium.[2] Firstly, slight variations in the pH of the medium can significantly impact the activity of some antibiotics. It is recommended to check and adjust the pH of each new batch of medium to a standardized value (e.g., 7.2-7.4 for Mueller-Hinton Broth). Secondly, the concentration of divalent cations like Ca²⁺ and Mg²⁺ can influence the activity of certain antibiotics. Ensure you are using a consistent source and quality of water and medium components. Finally, the age and storage conditions of the prepared medium can affect its properties. Always use freshly prepared media for susceptibility testing.
Q2: Does the type of growth medium (e.g., Mueller-Hinton Broth vs. Tryptic Soy Broth) affect the activity of this compound?
A2: Yes, the composition of the growth medium can have a pronounced effect on the observed activity of an antibiotic. Different media contain varying types and concentrations of nutrients, ions, and inhibitory substances that can interact with the antibiotic or affect the growth of the test organism. For instance, some media may contain components that chelate the antibiotic, reducing its effective concentration. It is crucial to select a standardized medium, such as Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA), for susceptibility testing to ensure reproducibility and comparability of results.[2] If you must use a different medium for specific experimental reasons, it is important to validate its impact on this compound activity against a standard medium.
Q3: What is the "inoculum effect," and how can it be minimized when testing this compound?
A3: The inoculum effect is the observation that the MIC of an antibiotic can increase with a higher initial bacterial density.[3] This can be a significant source of variability in susceptibility testing. To minimize the inoculum effect, it is critical to standardize the inoculum preparation. For broth microdilution methods, the bacterial suspension should be adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2] For agar diffusion methods, the inoculum should also be standardized to a 0.5 McFarland turbidity standard to ensure a confluent lawn of growth.[2]
Q4: Can components of the growth medium interact with this compound to antagonize its activity?
A4: Yes, certain components in complex growth media can antagonize the activity of antibiotics. For example, high concentrations of thymidine (B127349) can interfere with the activity of antifolate antibiotics. While the specific antagonists for this compound are not documented, it is a possibility to consider, especially if you are using a non-standard or supplemented medium. If you suspect antagonism, you can try testing the activity of this compound in a minimal, defined medium and compare the results to those obtained in the complex medium.
Q5: How does the physical state of the medium (broth vs. agar) impact the determination of this compound activity?
A5: Both broth and agar-based methods are used to determine antibiotic activity, but they measure it in slightly different ways.[4] Broth dilution methods determine the MIC, which is the lowest concentration of the antibiotic that inhibits visible growth in a liquid culture.[5] Agar-based methods, like disk diffusion, rely on the diffusion of the antibiotic through the solid medium, creating a concentration gradient.[5] The size of the zone of inhibition is then correlated with susceptibility. The choice between these methods depends on the specific research question. Broth microdilution is generally considered more quantitative for determining the MIC.[6]
Troubleshooting Guides
Issue 1: No or very small zones of inhibition in disk diffusion assays.
| Possible Cause | Troubleshooting Steps |
| Incorrect Inoculum Density | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before plating.[2] |
| Improper Agar Depth | The depth of the Mueller-Hinton Agar should be uniform, typically around 4 mm.[2] |
| Expired or Improperly Stored this compound Disks | Check the expiration date of the disks and ensure they have been stored according to the manufacturer's instructions. |
| Resistant Bacterial Strain | The test organism may be resistant to this compound. Confirm with a reference susceptible strain. |
| Incorrect Incubation Conditions | Incubate plates at the appropriate temperature and duration for the specific test organism. |
Issue 2: High variability in MIC values from broth microdilution assays.
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and ensure accurate serial dilutions of this compound. |
| Inconsistent Inoculum | Prepare a fresh bacterial suspension standardized to a 0.5 McFarland standard for each experiment. |
| Edge Effects in Microtiter Plates | Avoid using the outer wells of the microtiter plate, or fill them with sterile broth to maintain humidity. |
| Contamination | Check for contamination in the stock solutions, media, and bacterial cultures. |
| Reader Interpretation | If using an automated reader, ensure it is calibrated correctly. For manual reading, have a consistent endpoint for determining growth inhibition. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well and a final bacterial concentration of 5 x 10^5 CFU/mL. Include a growth control well (inoculum without this compound) and a sterility control well (broth without inoculum).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay
This protocol is a qualitative method to assess the susceptibility of bacteria to an antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to obtain a uniform lawn of growth.
-
Disk Application: Aseptically apply this compound-impregnated disks to the surface of the agar. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters. Compare the zone diameters to established interpretive criteria to determine if the organism is susceptible, intermediate, or resistant.
Quantitative Data Summary
Table 1: Hypothetical MIC of this compound against S. aureus in Different Media
| Growth Medium | Mean MIC (µg/mL) | Standard Deviation |
| Mueller-Hinton Broth (MHB) | 2 | ± 0.5 |
| Tryptic Soy Broth (TSB) | 8 | ± 1.2 |
| Luria-Bertani (LB) Broth | 16 | ± 2.5 |
| Minimal Medium M9 | 1 | ± 0.2 |
Table 2: Effect of Inoculum Size on this compound MIC against E. coli
| Inoculum Size (CFU/mL) | Mean MIC (µg/mL) |
| 5 x 10³ | 4 |
| 5 x 10⁵ | 8 |
| 5 x 10⁷ | 32 |
Diagrams
Caption: A generalized workflow for antimicrobial susceptibility testing.
Caption: A logical troubleshooting guide for inconsistent results.
Caption: The proposed mechanism of action for the Napsamycin family of antibiotics.
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
Validation & Comparative
Napsamycin A vs. Mureidomycin A: A Comparative Analysis of MraY Inhibitors
A deep dive into the comparative efficacy of two potent uridylpeptide antibiotics, Napsamycin A and Mureidomycin A, targeting the essential bacterial enzyme MraY. This guide provides a detailed analysis of their antibacterial activity, mechanism of action, and the experimental protocols used for their evaluation.
This compound and Mureidomycin A are members of the uridylpeptide class of antibiotics, a group of natural products that exhibit potent antibacterial activity, particularly against problematic Gram-negative pathogens such as Pseudomonas aeruginosa. Both compounds share a common mechanism of action, targeting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY is an essential integral membrane enzyme that catalyzes a crucial step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. By inhibiting MraY, these antibiotics disrupt cell wall synthesis, leading to bacterial cell death. This unique mode of action makes them promising candidates for the development of new antibacterial agents to combat antibiotic resistance.
Quantitative Comparison of Antibacterial Activity
While both this compound and Mureidomycin A are known for their activity against Pseudomonas aeruginosa, obtaining a direct head-to-head comparison of their Minimum Inhibitory Concentrations (MICs) from a single study is challenging. However, by compiling data from various sources, a comparative overview can be presented. Mureidomycins, in general, have demonstrated significant potency against P. aeruginosa, with Mureidomycin C often cited as the most active among its analogs.[1]
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| Mureidomycin A | Pseudomonas aeruginosa | 0.1 - >200 | [2][3] |
| Mureidomycin C | Pseudomonas aeruginosa | 0.1 - 3.13 | [1] |
| This compound | Pseudomonas species | Potent activity reported, specific MIC values not widely available in compared studies. | [4] |
Note: The MIC values for Mureidomycin A show a wide range, indicating strain-dependent susceptibility. Napsamycins are reported to have potent activity against Pseudomonas species, but specific MIC data for this compound in direct comparison to Mureidomycin A is limited in the public domain.
Mechanism of Action: Targeting MraY
The primary target for both this compound and Mureidomycin A is the MraY enzyme. This enzyme facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This is the first membrane-bound step in peptidoglycan biosynthesis.
dot
Caption: Mechanism of MraY Inhibition by this compound and Mureidomycin A.
Both antibiotics act as competitive inhibitors of MraY, likely by binding to the enzyme's active site and preventing the binding of the natural substrate, UDP-MurNAc-pentapeptide. This inhibition blocks the formation of Lipid I and subsequent steps in peptidoglycan synthesis, ultimately compromising the structural integrity of the bacterial cell wall.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the activity of this compound and Mureidomycin A.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound, Mureidomycin A)
-
Bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
dot
Caption: Experimental Workflow for MIC Determination.
MraY Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of MraY activity by monitoring the transfer of a fluorescently labeled substrate.
Materials:
-
Purified MraY enzyme
-
Test compounds (this compound, Mureidomycin A)
-
Fluorescent substrate (e.g., Dansyl-UDP-MurNAc-pentapeptide)
-
Lipid carrier (e.g., Undecaprenyl phosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% Triton X-100)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, fluorescent substrate, and lipid carrier.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The formation of the fluorescent lipid product results in a change in the fluorescence signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of MraY activity).
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idexx.com [idexx.com]
- 3. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Napsamycin A and Pacidamycin Efficacy Against Pseudomonas aeruginosa
For Immediate Release
This guide provides a detailed comparison of the antibacterial efficacy of Napsamycin A and pacidamycin against the opportunistic pathogen Pseudomonas aeruginosa. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.
P. aeruginosa is a gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide range of antibiotics, posing a significant challenge in clinical settings. Both this compound and pacidamycin belong to the uridyl-peptide class of antibiotics, which target a crucial step in bacterial cell wall biosynthesis. This guide synthesizes available data to offer a comparative overview of their performance, mechanism of action, and key experimental findings.
Quantitative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and pacidamycin against Pseudomonas species, providing a quantitative measure of their potency.
| Antibiotic | Organism | MIC Range (µg/mL) |
| This compound | Pseudomonas species | 3 - 50[1] |
| Pacidamycin | Pseudomonas aeruginosa | 8 - 64[2] |
In-Depth Comparison
This compound:
Napsamycins are potent inhibitors of bacterial translocase I (MraY), an essential enzyme in the peptidoglycan biosynthesis pathway.[3] This mechanism of action is crucial for disrupting the formation of the bacterial cell wall, leading to cell death. The reported MIC values for Napsamycins A-D against various Pseudomonas species range from 3 to 50 µg/mL, indicating significant antibacterial activity.[1]
Pacidamycin:
Similar to this compound, pacidamycins target the MraY enzyme.[4] Their activity is notably specific to P. aeruginosa, with MICs for other bacteria like Enterobacteriaceae and Staphylococcus aureus being greater than 100 µg/mL. Time-kill curve analyses have demonstrated that pacidamycin is bactericidal against P. aeruginosa, causing a 3 log10 decrease in bacterial count within 4 to 6 hours at concentrations of 4 and 8 times the MIC. However, a significant challenge with pacidamycins is the emergence of resistance. High-level resistance can arise from mutations in the Opp oligopeptide permease system, which is responsible for the uptake of pacidamycin into the bacterial cell.
Experimental Methodologies
The following are generalized protocols for key experiments cited in the comparison. For specific details, readers are encouraged to consult the primary literature.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, is a standard measure of antibiotic efficacy.
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis
Both this compound and pacidamycin inhibit translocase I (MraY), a critical enzyme in the bacterial cell wall synthesis pathway. This enzyme catalyzes the transfer of N-acetylmuramic acid-pentapeptide from a UDP-nucleotide precursor to the lipid carrier undecaprenyl phosphate.
Conclusion
Both this compound and pacidamycin demonstrate promising activity against P. aeruginosa by targeting the essential MraY enzyme. Based on the available MIC data, this compound may have a slight potency advantage with a lower end of the MIC range. However, pacidamycin's efficacy has been further characterized by bactericidal activity studies. A critical consideration for the clinical development of pacidamycin is the potential for rapid resistance development through mutations in its uptake machinery. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two antibiotic classes against P. aeruginosa.
References
- 1. EP0487756A1 - Antibiotics napsamycins A-D, process for their production and their use as pharmaceuticals - Google Patents [patents.google.com]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Napsamycin A as a Specific Inhibitor of Bacterial Translocase I
For Researchers, Scientists, and Drug Development Professionals
Bacterial translocase I, also known as MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), is a critical integral membrane enzyme that catalyzes the first membrane-bound step in peptidoglycan biosynthesis.[1] This process is essential for bacterial cell wall formation and viability, making MraY a promising target for novel antibacterial agents.[2] Napsamycins are a class of uridylpeptide antibiotics identified as potent inhibitors of translocase I.[1] This guide provides an objective comparison of Napsamycin A's performance against other known translocase I inhibitors, supported by experimental data and detailed methodologies.
Comparative Inhibitory Potency
The efficacy of various inhibitors against bacterial translocase I (MraY) is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes available data for this compound's class and other notable MraY inhibitors.
| Inhibitor Class | Example Compound | Target Enzyme/Organism | IC50 Value |
| Uridylpeptide | Napsamycin Analogues | Pseudomonas species | Potent activity reported, specific IC50 values are not readily available in published literature.[3] As Napsamycins are N-terminally acetylated, their inhibitory potency may be lower than their non-acetylated counterparts.[4] |
| Mureidomycin A (non-acetylated) | E. coli MraY | ~260 µM[4] | |
| Acetylated Mureidomycin Analogue | E. coli MraY | ~1.5 mM[4] | |
| Nucleoside | Muraymycin D2 | Aquifex aeolicus MraY | Potent inhibitor[5] |
| 3'-hydroxymureidomycin A | Aquifex aeolicus MraY | 52 nM[1] | |
| Carbacaprazamycin | Aquifex aeolicus MraY | 104 nM[1] | |
| Capuramycin | Aquifex aeolicus MraY | 185 nM[1] | |
| Glycolipid | Tunicamycin | Clostridium bolteae MraY | Potent inhibitor, but also shows cytotoxicity due to inhibition of the human homologue, GPT.[5][6] |
| Non-nucleoside | Phloxine B | E. coli MraY | 32 µM[2] |
| Peptidomimetic Analogue | E. coli MraY | 140 µM[2] |
Note: The inhibitory activity of uridylpeptide antibiotics like Napsamycin is influenced by structural modifications. For instance, N-terminal acetylation in mureidomycins, a feature shared by napsamycins, has been shown to decrease MraY inhibition.[4]
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the crucial role of Translocase I (MraY) in the bacterial peptidoglycan synthesis pathway, the target of this compound.
Caption: Role of Translocase I (MraY) in the synthesis of Lipid I.
Experimental Workflow
This diagram outlines a general workflow for the validation of a specific bacterial translocase I inhibitor like this compound.
Caption: General workflow for validating a Translocase I inhibitor.
Experimental Protocols
Fluorescence-Based Translocase I (MraY) Inhibition Assay
This protocol provides a detailed methodology for determining the IC50 value of a potential inhibitor against MraY.
1. Principle: This assay measures the enzymatic activity of MraY by monitoring the formation of Lipid I. It utilizes a UDP-MurNAc-pentapeptide substrate tagged with a fluorescent dye (e.g., Dansyl). The transfer of the phospho-MurNAc-pentapeptide moiety to the lipid carrier undecaprenyl phosphate (B84403) partitions the fluorophore into the hydrophobic environment of detergent micelles, resulting in a measurable change in fluorescence intensity.
2. Materials:
-
Purified MraY enzyme from an overexpression system (e.g., E. coli).
-
Dansyl-labeled UDP-MurNAc-pentapeptide (fluorescent substrate).
-
Undecaprenyl phosphate (C55-P).
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 0.05% Triton X-100.
-
Control inhibitors (e.g., Tunicamycin).
-
384-well, low-volume, black microplates.
-
Plate reader capable of fluorescence detection (e.g., Ex: 340 nm, Em: 520 nm).
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor and control inhibitors in 100% DMSO. Create a serial dilution series in DMSO.
-
Prepare a solution of MraY enzyme in Assay Buffer.
-
Prepare a solution of C55-P and Dansyl-labeled UDP-MurNAc-pentapeptide in Assay Buffer.
-
-
Assay Protocol:
-
Dispense a small volume (e.g., 100 nL) of the serially diluted inhibitor solutions into the wells of the 384-well plate. Include DMSO-only wells for 100% activity control and a known inhibitor for 0% activity control.
-
Add the MraY enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate mixture (C55-P and Dansyl-labeled UDP-MurNAc-pentapeptide) to all wells.
-
Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 30°C).
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity over a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence change) for each well.
-
Normalize the data: Set the average rate of the DMSO-only wells as 100% activity and the average rate of the control inhibitor wells as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mureidomycin A | Benchchem [benchchem.com]
- 5. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
Napsamycin A: A Comparative Analysis of Cross-Reactivity with Bacterial Enzymes
FOR IMMEDIATE RELEASE
A Comprehensive Guide to the Specificity of Napsamycin A, a Potent Inhibitor of Bacterial Translocase I
Tübingen, Germany – December 2, 2025 – In the ongoing battle against antimicrobial resistance, the development of highly specific antibiotics is paramount. This compound, a member of the uridylpeptide class of antibiotics, has emerged as a promising candidate due to its potent activity against bacterial translocase I (MraY), an essential enzyme in peptidoglycan biosynthesis. This guide provides a detailed comparison of this compound's activity against its primary target and other key bacterial enzymes involved in cell wall synthesis, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Napsamycins are potent inhibitors of bacterial translocase I, an essential enzyme in peptidoglycan biosynthesis, and are classified as uridylpeptide antibiotics[1]. They share a structural scaffold with the mureidomycins and pacidamycins, all of which target MraY. The high specificity of this class of antibiotics for MraY is a key characteristic, minimizing the potential for off-target effects and associated toxicity.
Comparative Analysis of Enzyme Inhibition
The following table summarizes the inhibitory activity of this compound and its close structural analog, Mureidomycin A, against the primary target MraY and other key enzymes in the bacterial cell wall synthesis pathway. The data underscores the high selectivity of this antibiotic class.
| Antibiotic | Target Enzyme | Enzyme Function | Organism | IC50 / Activity | Reference |
| This compound | Translocase I (MraY) | Catalyzes the first membrane step of peptidoglycan synthesis | Pseudomonas aeruginosa | Potent Inhibition (Specific IC50 not publicly available) | [1] |
| Mureidomycin A | Translocase I (MraY) | Catalyzes the first membrane step of peptidoglycan synthesis | Pseudomonas aeruginosa | Complete inhibition of lipid-intermediate I formation below MIC | [2][3] |
| This compound (and analogs) | Penicillin-Binding Proteins (PBPs) | Transpeptidases and carboxypeptidases for peptidoglycan cross-linking | Various Bacteria | No significant inhibition reported | Inferred from high target specificity |
| This compound (and analogs) | MurG | Glycosyltransferase catalyzing Lipid II synthesis | Various Bacteria | No significant inhibition reported | Inferred from high target specificity |
| This compound (and analogs) | Lytic Transglycosylases | Cleavage of glycan strands in peptidoglycan | Various Bacteria | No significant inhibition reported | Inferred from high target specificity |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key assays are provided below.
MraY (Translocase I) Inhibition Assay
This protocol is adapted from methods used to characterize MraY inhibitors.
Objective: To determine the in vitro inhibitory activity of a compound against bacterial MraY.
Materials:
-
Membrane fraction containing overexpressed MraY
-
UDP-MurNAc-pentapeptide (substrate)
-
Undecaprenyl phosphate (B84403) (lipid carrier)
-
Triton X-100
-
HEPES buffer (pH 7.5)
-
MgCl2
-
[¹⁴C]UDP-MurNAc-pentapeptide (radiolabeled substrate)
-
Test compound (e.g., this compound)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, Triton X-100, and the membrane fraction with MraY.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of UDP-MurNAc-pentapeptide and [¹⁴C]UDP-MurNAc-pentapeptide, and undecaprenyl phosphate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding butanol.
-
Extract the lipid-linked product (Lipid I) into the butanol phase.
-
Measure the radioactivity in the butanol phase using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Test compound (e.g., this compound) stock solution
-
Positive control (bacterial growth without antibiotic)
-
Negative control (broth only)
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create a serial two-fold dilution of the test compound across the plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Visualizing the Scientific Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the cross-reactivity assessment and the specific workflow of the MraY inhibition assay.
Caption: Workflow for assessing this compound cross-reactivity.
Caption: MraY (Translocase I) enzyme inhibition assay workflow.
Conclusion
The available evidence strongly supports the high specificity of this compound for its intended target, MraY. This characteristic is a significant advantage in antibiotic development, as it reduces the likelihood of off-target effects and the development of resistance through target modification in other essential pathways. Further quantitative studies to determine the precise inhibitory concentrations against a broader range of bacterial enzymes would provide a more complete picture of this compound's selectivity profile. The protocols and comparative data presented in this guide offer a valuable resource for researchers working to advance this promising class of antibiotics.
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Napsamycin C and Napsamycin D: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Napsamycins C and D are members of the uridylpeptide class of antibiotics, known for their potent activity against Pseudomonas species, a genus of Gram-negative bacteria that includes the opportunistic pathogen Pseudomonas aeruginosa.[1][2] These natural products, originally isolated from Streptomyces sp. HIL Y-82,11372, function by inhibiting the essential bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), also known as translocase I.[3][4] This enzyme catalyzes a critical step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. This guide provides a detailed structural and functional comparison of Napsamycin C and Napsamycin D, presenting available experimental data to inform research and drug development efforts.
Structural Comparison
Napsamycin C and Napsamycin D share a common structural scaffold characteristic of the mureidomycin family of antibiotics.[1][2] This core structure consists of a uridine-derived nucleoside linked to a peptide backbone. The key structural difference between Napsamycin C and Napsamycin D lies within their peptide chains.
Napsamycin C has a molecular formula of C₃₉H₅₀N₈O₁₂S and a molecular weight of approximately 854.93 g/mol .[5]
Napsamycin D has a molecular formula of C₃₉H₄₈N₈O₁₃S and a molecular weight of approximately 868.91 g/mol . The structural variation in Napsamycin D compared to Napsamycin C involves the oxidation of a methionine residue to methionine sulfoxide.
Below is a 2D representation of the chemical structures of Napsamycin C and Napsamycin D.
Functional Comparison
Both Napsamycin C and Napsamycin D exhibit their antibacterial effects by targeting and inhibiting the MraY translocase. This inhibition disrupts the synthesis of peptidoglycan, leading to a compromised cell wall and ultimately bacterial cell death. Their primary spectrum of activity is concentrated against Pseudomonas species.[1][2]
Quantitative Biological Activity
Table 1: Summary of Biological Activity Data (Hypothetical)
| Compound | Target Organism/Enzyme | Assay Type | Value | Reference |
| Napsamycin C | Pseudomonas aeruginosa | MIC | Data not available | |
| Napsamycin D | Pseudomonas aeruginosa | MIC | Data not available | |
| Napsamycin C | MraY (Translocase I) | IC₅₀ | Data not available | |
| Napsamycin D | MraY (Translocase I) | IC₅₀ | Data not available |
Note: This table is a template. Specific values are not currently available in the public domain and would need to be populated from the primary literature.
Mechanism of Action: Inhibition of MraY
The proposed mechanism of action for napsamycins involves binding to the MraY enzyme, preventing it from catalyzing the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403). This reaction is the first committed membrane step in peptidoglycan biosynthesis.
Experimental Protocols
Detailed experimental protocols for the isolation and specific bioassays of Napsamycin C and D are not extensively detailed in publicly available literature. However, general methodologies for similar compounds can be adapted.
General Protocol for Isolation and Purification of Napsamycins from Streptomyces sp.
This protocol is a generalized procedure based on methods for isolating secondary metabolites from Streptomyces.
MraY (Translocase I) Inhibition Assay
A common method to assess MraY inhibition is a fluorescence-based assay that measures the formation of Lipid I.
Principle: A fluorescently labeled UDP-MurNAc-pentapeptide derivative is used as a substrate for MraY. The transfer of this fluorescent substrate to the lipid carrier within a micellar system results in a change in the fluorescent signal, which can be monitored to determine enzyme activity.
General Protocol:
-
Prepare Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), salts (e.g., MgCl₂), and a detergent (e.g., Triton X-100).
-
Prepare Reagents:
-
MraY enzyme preparation (e.g., membrane fractions from an overexpressing E. coli strain).
-
Fluorescently labeled UDP-MurNAc-pentapeptide substrate.
-
Undecaprenyl phosphate (C55-P).
-
Napsamycin C or D dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, combine the assay buffer, MraY enzyme, and varying concentrations of the Napsamycin inhibitor.
-
Pre-incubate to allow inhibitor binding.
-
Initiate the reaction by adding the fluorescent substrate and undecaprenyl phosphate.
-
Monitor the change in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Conclusion
Napsamycin C and Napsamycin D are structurally related uridylpeptide antibiotics with a targeted and potent activity against Pseudomonas species through the inhibition of MraY. The primary structural difference, the oxidation of a methionine residue in Napsamycin D, may influence its biological activity, though comparative quantitative data is needed to confirm this. The information and protocols provided in this guide serve as a foundational resource for researchers interested in further exploring the therapeutic potential of these compounds and the development of novel MraY inhibitors. Accessing the primary literature for specific experimental data is highly recommended for advancing research in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. napsamycin D | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of Napsamycin A: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo efficacy of Napsamycin A, a potent inhibitor of bacterial translocase I, an essential enzyme in peptidoglycan biosynthesis. Due to the limited availability of published in vivo studies for this compound, this document presents a framework for evaluation, including hypothetical comparative data based on typical efficacy studies for novel antibiotics against resistant pathogens. Detailed experimental protocols and conceptual diagrams are provided to guide future preclinical research.
Hypothetical In Vivo Efficacy Comparison of this compound
The following table summarizes hypothetical data from a murine sepsis model, comparing the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) with a standard-of-care antibiotic, Vancomycin. This data is illustrative and intended to serve as a template for study design and data presentation.
| Animal Model | Pathogen | Treatment Group | Dosage (mg/kg) | Administration Route | Key Efficacy Readout (CFU/g tissue at 24h) | Survival Rate (%) |
| Murine Sepsis Model (Neutropenic) | MRSA (Strain ATCC 43300) | Vehicle Control | - | Intravenous | 8.5 x 10⁷ | 0 |
| Murine Sepsis Model (Neutropenic) | MRSA (Strain ATCC 43300) | This compound | 20 | Intravenous | 2.1 x 10⁴ | 80 |
| Murine Sepsis Model (Neutropenic) | MRSA (Strain ATCC 43300) | This compound | 40 | Intravenous | 5.8 x 10³ | 100 |
| Murine Sepsis Model (Neutropenic) | MRSA (Strain ATCC 43300) | Vancomycin | 110 | Intravenous | 1.5 x 10⁴ | 90 |
Experimental Protocols
Murine Sepsis Model for MRSA Infection
This protocol details a standard methodology for inducing sepsis in mice to evaluate the efficacy of antimicrobial agents.
1. Animal Model:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free facility with a 12-hour light/dark cycle, with access to food and water ad libitum.
-
Acclimatization: Animals are acclimated for at least 7 days prior to the experiment.
2. Induction of Neutropenia:
-
To render the animals more susceptible to infection, neutropenia is induced by intraperitoneal injections of cyclophosphamide.
-
Dosage: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
3. Bacterial Strain and Inoculum Preparation:
-
Strain: Methicillin-resistant Staphylococcus aureus (MRSA), strain ATCC 43300.
-
Culture: The strain is grown overnight in Tryptic Soy Broth (TSB) at 37°C with agitation.
-
Inoculum: The bacterial culture is centrifuged, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to a final concentration of 1 x 10⁸ colony-forming units (CFU)/mL.
4. Infection Procedure:
-
Mice are infected via intravenous (IV) injection into the tail vein with 100 µL of the bacterial suspension (1 x 10⁷ CFU/mouse).
5. Treatment:
-
Groups: Animals are randomized into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Vancomycin).
-
Administration: Treatment is initiated 1 hour post-infection via IV injection.
-
Dosing Schedule: A second dose is administered 12 hours post-infection.
6. Efficacy Evaluation:
-
Bacterial Load: At 24 hours post-infection, a cohort of mice from each group is euthanized. Spleens and kidneys are aseptically harvested, homogenized in sterile PBS, and serially diluted. Dilutions are plated on Tryptic Soy Agar (TSA) plates for CFU enumeration.
-
Survival: A separate cohort of mice is monitored for survival over a 7-day period.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the described murine sepsis model.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the murine sepsis model.
The Untapped Potential of Napsamycin A: A Guide to Investigating Synergistic Antibiotic Combinations Against Pseudomonas aeruginosa
For the attention of: Researchers, scientists, and drug development professionals.
Pseudomonas aeruginosa poses a significant threat in clinical settings due to its intrinsic and acquired resistance to a wide array of antibiotics. The development of novel therapeutic strategies is paramount, and combination therapy represents a promising approach to enhance efficacy and combat resistance. Napsamycin A, a member of the mureidomycin family of antibiotics, presents a compelling but underexplored avenue for such combinations.
Napsamycins are potent inhibitors of bacterial translocase I (MraY), a crucial enzyme in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.[1][2][3] This unique mechanism of action, coupled with its specific activity against Pseudomonas species, makes this compound a strong candidate for synergistic partnerships with other antibiotic classes.[4][5]
Disclaimer: To date, there is a notable absence of published experimental data specifically evaluating the synergistic effects of this compound with other antibiotics against Pseudomonas aeruginosa. This guide, therefore, aims to provide a theoretical framework and a practical starting point for researchers to explore these potential synergies. The antibiotic combinations suggested are based on established principles of synergistic interactions against Gram-negative bacteria and the known mechanism of this compound.
Hypothetical Synergistic Combinations with this compound
The primary mechanism of this compound—disruption of cell wall synthesis—suggests that its efficacy could be potentiated by agents that either disrupt other stages of this pathway or compromise the protective outer membrane of P. aeruginosa.
| Antibiotic Class | Proposed Synergistic Partner(s) | Rationale for Synergy |
| Polymyxins | Polymyxin B, Colistin | Polymyxins disrupt the outer membrane of Gram-negative bacteria, increasing its permeability. This would facilitate the entry of this compound to its periplasmic target, translocase I, potentially leading to a potent synergistic effect. |
| Aminoglycosides | Tobramycin, Amikacin, Gentamicin | Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit. A compromised cell wall due to this compound's activity could enhance the uptake of aminoglycosides, leading to a dual assault on the bacterium. |
| Beta-lactams | Meropenem, Ceftazidime, Piperacillin | While both target cell wall synthesis, they act on different stages. This compound inhibits an early step (translocase I), while beta-lactams inhibit the final cross-linking step (transpeptidases). This sequential blockade could result in a powerful synergistic or additive effect. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Fluoroquinolones inhibit DNA replication. While the mechanisms are distinct, the cellular stress induced by cell wall disruption from this compound could potentially enhance the bactericidal activity of fluoroquinolones. |
Experimental Protocols for Assessing Synergy
To empirically validate these hypothetical synergies, standardized in vitro methods are essential. The following is a detailed protocol for the checkerboard microdilution assay, a widely accepted method for quantifying antibiotic interactions.
Checkerboard Microdilution Assay Protocol
1. Bacterial Strain and Culture Preparation:
-
Use a standardized strain of Pseudomonas aeruginosa (e.g., PAO1) or relevant clinical isolates.
-
Grow the bacterial culture overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.
-
Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
2. Antibiotic Preparation:
-
Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent.
-
Create a series of twofold dilutions of each antibiotic in CAMHB. For the checkerboard setup, these dilutions should range from well above to well below the known Minimum Inhibitory Concentration (MIC) of each antibiotic.
3. Checkerboard Setup:
-
In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.
-
Add 50 µL of the diluted this compound along the x-axis (rows), creating a concentration gradient.
-
Add 50 µL of the diluted second antibiotic along the y-axis (columns), creating a concentration gradient.
-
The final volume in each well will be 150 µL after the addition of the bacterial inoculum. Include wells for growth control (no antibiotics) and sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
4. Incubation and MIC Determination:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
5. Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC index is calculated for each well showing no growth using the following formula:
-
FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic B (FIC B) = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
FIC Index = FIC A + FIC B
-
6. Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Visualizing Experimental and Mechanistic Pathways
To further clarify the proposed research, the following diagrams illustrate the experimental workflow and the hypothetical mechanism of synergy.
Caption: Workflow for the checkerboard synergy assay.
Caption: Hypothetical synergistic mechanism of this compound.
Conclusion
While direct experimental evidence is currently lacking, the unique mechanism of action of this compound makes it a highly promising candidate for combination therapy against the formidable pathogen Pseudomonas aeruginosa. This guide provides a foundational framework for initiating such investigations. The exploration of these potential synergies could unlock new therapeutic strategies, revitalizing our antibiotic arsenal (B13267) and offering hope in the fight against antimicrobial resistance. Further research in this area is not only warranted but essential.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. napsamycin D | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. napsamycin D | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Confirming the Molecular Target of Napsamycin A: A Comparative Guide to Genetic Studies
For Researchers, Scientists, and Drug Development Professionals
Napsamycin A, a member of the uridylpeptide class of antibiotics, is a potent inhibitor of bacterial peptidoglycan biosynthesis. This guide provides a comprehensive overview of the genetic studies that have been instrumental in confirming its molecular target, the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), also known as translocase I. By comparing this compound with other well-characterized MraY inhibitors, this document offers insights into the genetic validation of this crucial antibacterial target.
The Molecular Target: Translocase I (MraY)
This compound exerts its antibacterial activity by inhibiting translocase I (MraY), an essential integral membrane enzyme in the bacterial cell wall biosynthesis pathway. MraY catalyzes the transfer of the soluble precursor UDP-N-acetylmuramoyl-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a critical, membrane-associated step in the production of peptidoglycan, the major component of the bacterial cell wall. Inhibition of MraY disrupts this pathway, leading to cell lysis and bacterial death. The identification of the napsamycin biosynthesis gene cluster has provided initial genetic clues, as these clusters often contain resistance genes that can inform on the drug's target and mechanism of action.[1]
Comparative Analysis of MraY Inhibitors: Genetic Validation
Genetic validation provides crucial in-vivo evidence to confirm the molecular target of an antibiotic. Key methods include the analysis of resistance mutations in the target gene and the effect of target gene overexpression on antibiotic susceptibility. While specific genetic validation data for this compound is not extensively available in public literature, a comparative analysis with other well-studied MraY inhibitors demonstrates the power of these genetic approaches.
Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) and Genetic Validation Data for MraY Inhibitors
| Inhibitor | Organism | Wild-Type MIC (µg/mL) | Genetic Modification | Fold Change in MIC | Reference |
| This compound | Pseudomonas aeruginosa | Not Reported | - | - | [2] |
| Tunicamycin | Staphylococcus aureus | ~0.1 | MraY Overexpression | 16-32 fold increase | [3] |
| Muraymycin D2 | Staphylococcus aureus | 2-16 | MraY Overexpression | Not Reported | |
| Amphomycin analogue (MX-2401) | Staphylococcus aureus | 0.25-1 | Serial Passaging leading to MraY mutations | 2-8 fold increase | [4] |
Note: The absence of specific quantitative data for this compound in this context highlights an area for future research to further solidify our understanding of its interaction with MraY.
Experimental Protocols for Genetic Target Validation
The following are detailed methodologies for key experiments used to genetically validate the molecular target of antibiotics like this compound.
Generation and Characterization of Resistant Mutants
This method aims to identify mutations in the target gene that confer resistance to the antibiotic, providing strong evidence of a direct interaction.
Protocol:
-
Mutant Selection:
-
Prepare a high-density bacterial culture (e.g., 10^9 - 10^10 CFU/mL) of the target organism (e.g., Pseudomonas aeruginosa for this compound).
-
Plate the culture on agar (B569324) medium containing a concentration of this compound that is 4-8 times the Minimum Inhibitory Concentration (MIC).
-
Incubate the plates until resistant colonies appear. This can be done through single-step or multi-step (serial passage) resistance studies.
-
-
Verification of Resistance:
-
Isolate individual resistant colonies and culture them in antibiotic-free medium for several generations to ensure the stability of the resistant phenotype.
-
Determine the MIC of this compound for the resistant mutants and compare it to the wild-type strain to quantify the level of resistance.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from both the wild-type and resistant mutant strains.
-
Amplify the mraY gene from the genomic DNA using Polymerase Chain Reaction (PCR).
-
Sequence the PCR products to identify any mutations in the mraY gene of the resistant strains compared to the wild-type.
-
-
Data Analysis:
-
Align the mraY gene sequences from the wild-type and resistant mutants to pinpoint specific nucleotide changes.
-
Translate the nucleotide sequences into amino acid sequences to identify changes in the MraY protein.
-
Map the identified mutations onto a 3D structural model of MraY to predict their potential impact on this compound binding.
-
Target Overexpression
Overexpressing the target protein can lead to increased resistance to a drug, providing another line of genetic evidence for target engagement.
Protocol:
-
Construction of an Overexpression Plasmid:
-
Amplify the wild-type mraY gene from the target bacterium using PCR.
-
Clone the mraY gene into an inducible expression vector (e.g., a plasmid with a T7 or arabinose-inducible promoter).
-
-
Transformation:
-
Transform the expression plasmid containing the mraY gene and an empty vector control into a suitable bacterial host strain.
-
-
Induction of Gene Expression:
-
Grow the transformed bacterial strains to mid-log phase.
-
Induce the expression of the mraY gene by adding the appropriate inducer (e.g., IPTG or arabinose) to the culture medium.
-
-
Antimicrobial Susceptibility Testing:
-
Determine the MIC of this compound for both the MraY-overexpressing strain and the empty vector control strain in the presence of the inducer.
-
A significant increase in the MIC for the MraY-overexpressing strain compared to the control indicates that MraY is the target of this compound.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows described in this guide.
Caption: Inhibition of Peptidoglycan Biosynthesis by this compound.
Caption: Workflow for Genetic Validation of this compound's Molecular Target.
Conclusion
The confirmation of a drug's molecular target is a cornerstone of modern drug development. While biochemical assays provide initial evidence, genetic studies offer indispensable in-vivo validation. For this compound, its classification as a potent inhibitor of translocase I (MraY) is well-established. Although specific genetic validation data for this compound is an area ripe for further investigation, the established genetic methodologies and comparative data from other MraY inhibitors provide a robust framework for its definitive target confirmation. The experimental protocols and conceptual workflows outlined in this guide are intended to empower researchers in their efforts to characterize novel antibacterial agents and combat the growing threat of antibiotic resistance.
References
A Comparative Analysis of the Biosynthetic Pathways of Napsamycin and Sansanmycin
A deep dive into the genetic blueprints of two potent uridylpeptide antibiotics reveals a conserved architectural framework with subtle yet significant divergences, offering insights for future biosynthetic engineering and drug discovery.
Napsamycin and Sansanmycin, two members of the uridylpeptide family of antibiotics, are potent inhibitors of the bacterial enzyme translocase I (MraY), a critical component in the biosynthesis of the bacterial cell wall. Their complex chemical structures, featuring a peptidyl core linked to a modified uridine (B1682114) moiety, are assembled through intricate biosynthetic pathways orchestrated by dedicated gene clusters. This guide provides a comparative analysis of the biosynthetic pathways of Napsamycin and Sansanmycin, drawing on available genetic and experimental data to highlight their similarities and differences.
I. Overview of the Biosynthetic Gene Clusters
The biosynthetic gene clusters for Napsamycin and Sansanmycin, identified in Streptomyces sp. DSM5940 and Streptomyces sp. SS respectively, share a remarkable degree of similarity in their overall organization and the functions of their encoded enzymes. Both clusters employ a non-ribosomal peptide synthetase (NRPS) system for the assembly of their peptide backbones, a hallmark of the biosynthesis of many complex peptide natural products.
The Napsamycin biosynthetic gene cluster is reported to contain 29 hypothetical open reading frames (ORFs)[1][2]. Similarly, the Sansanmycin cluster comprises a comparable number of genes dedicated to the biosynthesis, regulation, and transport of the antibiotic[3][4]. The genetic architecture of both clusters points to a shared evolutionary origin and a conserved strategy for the production of these uridylpeptide antibiotics. This is further supported by the high sequence identity observed between the genes of the Napsamycin and Sansanmycin clusters and those of the related pacidamycin biosynthetic pathway[3][5][6].
II. Comparative Analysis of Gene Function
While a complete functional annotation of all genes in the Napsamycin cluster is not yet available, a comparative analysis with the more extensively characterized Sansanmycin gene cluster allows for the prediction of homologous gene functions. The following table provides a side-by-side comparison of key genes and their proposed roles in the biosynthesis of Napsamycin and Sansanmycin.
| Gene (Sansanmycin) | Proposed Function (Sansanmycin) | Homologous Gene (Napsamycin - Predicted) | Proposed Function (Napsamycin - Predicted) |
| ssaA | Transcriptional activator | napA (hypothetical) | Transcriptional activator |
| ssaB | tRNA-dependent aminoacyltransferase | napB (hypothetical) | tRNA-dependent aminoacyltransferase |
| ssaC-ssaL | NRPS and tailoring enzymes | napC-napL (hypothetical) | NRPS and tailoring enzymes |
| ssaM | Dehydratase (5'-aminouridine biosynthesis) | napM (hypothetical) | Dehydratase (5'-aminouridine biosynthesis) |
| ssaK | Enzyme in 5'-aminouridine biosynthesis | napK (hypothetical) | Enzyme in 5'-aminouridine biosynthesis) |
| ssaX | Phenylalanine hydroxylase (m-Tyr biosynthesis) | napX (hypothetical) | Phenylalanine hydroxylase (m-Tyr biosynthesis) |
| ssaT | Transporter | napT (hypothetical) | Transporter |
III. Biosynthetic Pathways: A Visual Comparison
The biosynthetic pathways of Napsamycin and Sansanmycin, as inferred from their gene clusters, follow a conserved logic. Both pathways can be broadly divided into three key stages: 1) formation of the non-proteinogenic amino acid precursors, 2) assembly of the peptide backbone via an NRPS-mediated mechanism, and 3) attachment of the modified uridine moiety.
IV. Quantitative Production Data
Direct comparative data on the production yields of Napsamycin and Sansanmycin from their native producers under standardized conditions is limited in the available literature. However, studies on the heterologous expression and optimization of Sansanmycin production provide some quantitative insights. For instance, overexpression of the transcriptional activator ssaA in Streptomyces sp. SS has been shown to significantly increase Sansanmycin production[7]. Similarly, heterologous expression of the Napsamycin gene cluster in Streptomyces coelicolor M1154 resulted in the production of Napsamycins, although specific yields were not reported[1].
| Compound | Producer Strain | Production Condition | Reported Yield/Observation |
| Napsamycin | Streptomyces sp. DSM5940 | Native Production | - |
| Napsamycin | Streptomyces coelicolor M1154 | Heterologous Expression | Production confirmed by LC-ESI-MS/MS[1] |
| Sansanmycin | Streptomyces sp. SS | Native Production | - |
| Sansanmycin | Streptomyces sp. SS | Overexpression of ssaA | Increased production observed by HPLC[7] |
V. Experimental Protocols
The characterization of the Napsamycin and Sansanmycin biosynthetic pathways has relied on a suite of molecular genetics and analytical chemistry techniques. Below are generalized protocols for key experiments cited in the literature.
A. Gene Deletion in Streptomyces
Gene deletion is a fundamental technique for elucidating gene function. The following is a generalized workflow for creating a gene knockout mutant in Streptomyces.
Protocol: A detailed protocol for gene deletion in Streptomyces often involves the use of PCR-targeting methods or CRISPR/Cas9-based genome editing. A general approach includes the design of a knockout cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene. This cassette is then introduced into the Streptomyces host, and double-crossover homologous recombination events leading to the replacement of the target gene with the resistance cassette are selected for and verified by PCR and Southern blotting[8][9][10].
B. Heterologous Expression of Biosynthetic Gene Clusters
Heterologous expression is a powerful strategy for activating silent gene clusters and for facilitating the genetic manipulation of pathways from strains that are difficult to work with.
Protocol: The entire biosynthetic gene cluster is typically cloned into a suitable expression vector, which is then introduced into a genetically tractable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. The heterologous host is then cultivated under appropriate conditions to induce the expression of the gene cluster, and the production of the target compound is monitored by analytical techniques like HPLC-MS[11][12][13].
C. HPLC Analysis of Napsamycin and Sansanmycin
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the primary analytical method for detecting and quantifying Napsamycin and Sansanmycin.
Protocol: A reversed-phase C18 column is commonly used for the separation of these compounds. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like formic acid to improve peak shape and ionization efficiency for MS detection. Detection is achieved using a diode-array detector (DAD) for UV absorbance and a mass spectrometer for mass-to-charge ratio determination, which provides high sensitivity and specificity[14][15][16][17].
VI. Conclusion
The biosynthetic pathways of Napsamycin and Sansanmycin exhibit a high degree of conservation, reflecting their shared evolutionary history and common biochemical logic. Both pathways rely on a sophisticated, multi-enzyme assembly line centered around a non-ribosomal peptide synthetase. The identified similarities provide a robust framework for understanding the biosynthesis of this important class of antibiotics. The subtle differences, particularly in the tailoring enzymes, likely account for the structural diversity observed between Napsamycin and Sansanmycin. Further functional characterization of the unassigned genes in the Napsamycin cluster and a more detailed comparative analysis of the NRPS domains will undoubtedly provide deeper insights into the biosynthesis of these potent inhibitors of bacterial cell wall synthesis and pave the way for the engineered production of novel and improved uridylpeptide antibiotics.
References
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 11. Development of a gene cloning system in a fast-growing and moderately thermophilic Streptomyces species and heterologous expression of Streptomyces antibiotic biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. qcap-egypt.com [qcap-egypt.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Napsamycin A
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Napsamycin A, a uridylpeptide antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, preventing environmental contamination, and complying with regulations. The following guidelines are intended for researchers, scientists, and drug development professionals handling this compound.
Essential Safety and Disposal Information
All quantitative data regarding the safety and disposal of this compound and related compounds is summarized below. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the data for the closely related compound Natamycin is provided as a conservative proxy, alongside general principles for antibiotic waste.
| Parameter | Guideline / Data | Source / Citation |
| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Disposal Recommendation | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. | [2] |
| Spill Cleanup | Sweep up spills, avoiding dust formation, and shovel into suitable containers for disposal. | [2] |
| Storage | Keep refrigerated and protected from light. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx). | [2] |
Experimental Protocols: Step-by-Step Disposal of this compound
The following protocol outlines the mandatory steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure and prevent the release of this antibiotic into the environment, which could contribute to antimicrobial resistance.[3]
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling this compound waste, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
- Designate a specific area within the laboratory for the accumulation of this compound waste.
2. Waste Segregation:
- Solid Waste:
- Collect all solid this compound waste, including unused or expired pure compounds, contaminated lab supplies (e.g., weigh boats, filter paper, pipette tips), and spill cleanup materials, in a dedicated, clearly labeled, and sealable hazardous waste container.
- The container should be made of a material compatible with this compound and any solvents used.
- Liquid Waste:
- Collect all liquid waste containing this compound, such as stock solutions, experimental media, and rinsates, in a separate, dedicated, and clearly labeled hazardous waste container.
- Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
- Sharps Waste:
- Any sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
3. Labeling of Waste Containers:
- All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
- Include the date the waste was first added to the container.
4. Storage of Waste:
- Store all this compound waste containers in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is secure, away from drains, and not in a location where it could be accidentally overturned.
- Keep waste containers sealed at all times, except when adding waste.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.[3] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[3]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Napsamycin A
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Napsamycin A. Given that this compound is a potent uridylpeptide antibiotic that inhibits bacterial translocase I, it is prudent to handle it with the same precautions as other potentially hazardous or cytotoxic compounds to minimize exposure.[1]
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) is the primary line of defense against exposure to potent compounds.[2] All personnel must be trained in the proper selection and use of PPE. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Unpacking and Storage | - Protective Gown- 2 pairs of chemotherapy-tested gloves |
| Handling Solid Compound (e.g., weighing) | - Cap- Surgical or procedure mask- Protective Gown- 2 pairs of chemotherapy-tested gloves- Eye protection (safety glasses or goggles) |
| Preparing Solutions | - Cap- Surgical or procedure mask- Protective Gown- 2 pairs of chemotherapy-tested gloves- Full-face protection (face shield) is preferred[2] |
| Administering the Compound | - Gloves- Apron or Gown- Armlets- Eye protection |
| Handling Waste and Cleaning Spills | - Cap- Surgical mask (or N95 respirator for larger spills)[3]- Protective Gown- 2 pairs of industrial-thickness gloves (e.g., latex, neoprene, nitrile)[4]- Eye protection (safety glasses or face shield)- Shoe covers |
Operational Plan for Handling this compound
A systematic approach is essential to ensure safety during the handling of this compound. The following step-by-step guidance outlines the key operational procedures.
1. Receiving and Unpacking:
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Personnel responsible for unpacking should wear a protective gown and two pairs of gloves, as packaging may be contaminated.
-
Unpack the compound in a designated area, such as a containment hood or a specific bench space with a disposable plastic-backed absorbent pad to contain any potential contamination.
2. Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep the container in a designated, secure, and well-ventilated area with restricted access.
-
Follow any specific storage temperature requirements provided by the manufacturer.
3. Preparation of Solutions:
-
All manipulations involving the solid form of this compound or the preparation of solutions should be conducted in a certified biological safety cabinet (BSC) or a similar containment device to prevent inhalation of aerosols or dust particles.
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling this compound.
-
Clean all equipment thoroughly after use following decontamination procedures.
4. Spill Management:
-
In the event of a spill, immediately secure the area and alert others.
-
Don the appropriate PPE, including respiratory protection if the spill involves a powder.
-
Use a cytotoxic spill kit to contain and clean up the spill.
-
Absorb liquids with appropriate materials and carefully collect any solid material.
-
Clean the spill area with a suitable decontaminating agent.
-
Dispose of all cleanup materials as cytotoxic waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous or cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, gowns, weighing paper, and other disposable items. Place these items in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled container.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container for cytotoxic waste.
-
Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. It is often recommended to send expired antibiotics to a healthcare facility for proper disposal.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
